N,N,1-Trimethyl-1H-imidazole-2-carboxamide
Description
Properties
IUPAC Name |
N,N,1-trimethylimidazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9(2)7(11)6-8-4-5-10(6)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEIHDBCDWPZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434809 | |
| Record name | 1H-Imidazole-2-carboxamide,N,N,1-trimethyl-(9Cl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129378-60-5 | |
| Record name | 1H-Imidazole-2-carboxamide,N,N,1-trimethyl-(9Cl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Solubility Profiling of N,N,1-Trimethyl-1H-imidazole-2-carboxamide in Organic Solvents
Abstract
The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical development. This parameter is critical for reaction optimization, purification strategies, formulation development, and ensuring data quality in screening assays. This in-depth technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of N,N,1-Trimethyl-1H-imidazole-2-carboxamide. We will delve into the physicochemical properties of the target molecule, the fundamental principles governing solubility, and provide a detailed, field-proven protocol for the isothermal equilibrium shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility profile for this and structurally related compounds.
Introduction
This compound belongs to the imidazole carboxamide class of compounds. This scaffold is of significant interest in medicinal chemistry due to the versatile roles of the imidazole ring in biological systems and the stability and hydrogen-bonding capabilities of the carboxamide group.[1] Carboxamides are present in over 25% of known drugs, valued for their chemical stability and ability to act as both hydrogen-bond acceptors and donors.[1] Understanding the solubility of this compound is paramount for its effective use, whether as a synthetic intermediate or a potential active pharmaceutical ingredient (API). Poor solubility can hinder biological testing, lead to inaccurate structure-activity relationship (SAR) data, and present significant challenges for formulation and delivery.[2][3]
This guide provides both the theoretical context and a practical, step-by-step methodology to accurately quantify the solubility of this compound across a range of relevant organic solvents.
Physicochemical Properties of this compound
A molecule's structure dictates its physical properties, which in turn govern its solubility. A thorough analysis of the target compound is the first step in predicting its behavior.
Structure:
-
Molecular Formula: C₇H₁₁N₃O
-
Molecular Weight: 153.18 g/mol
-
Key Features:
-
Imidazole Ring: A polar, aromatic heterocyclic ring. The 1-methyl substitution prevents tautomerization and removes the acidic N-H proton present in unsubstituted imidazole.[4]
-
Carboxamide Group: A tertiary amide (-C(O)N(CH₃)₂). The carbonyl oxygen is a hydrogen bond acceptor. Unlike primary or secondary amides, there are no amide N-H protons, precluding its function as a hydrogen bond donor.
-
Methyl Groups: The N,N-dimethyl and N-methyl groups add lipophilicity to the molecule.
-
Predicted Solubility Behavior: Based on its structure, this compound is a polar molecule. The presence of the imidazole ring and the carbonyl group suggests it will have favorable interactions with polar solvents. However, the absence of hydrogen bond donating capabilities and the presence of three methyl groups will also allow for some solubility in less polar environments. We can anticipate poor solubility in non-polar aliphatic solvents like hexane and higher solubility in polar aprotic solvents (like acetone or ethyl acetate) and polar protic solvents (like alcohols).
Principles of Solubility in Organic Solvents
Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system. At a molecular level, it is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful simplification of these complex interactions.
-
Polar Solvents: These solvents have large dipole moments and/or the ability to form hydrogen bonds. They effectively solvate polar solutes by engaging in dipole-dipole interactions or hydrogen bonding.
-
Non-Polar Solvents: These solvents have low dipole moments and primarily interact through weaker London dispersion forces. They are effective at dissolving non-polar solutes.
For this compound, its solubility in a given organic solvent will depend on the solvent's ability to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are useful, empirical measurement is required for definitive data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[5][6] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing the most reliable and reproducible solubility value.[6]
Core Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring the data generated is accurate and trustworthy. It is based on established principles recommended by regulatory bodies and widely used in the pharmaceutical industry.[5]
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a constant temperature.
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm or 0.45 µm syringe filters (ensure filter material is compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: a. Add an excess of solid this compound to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of solid to 1-2 mL of the solvent.[5] b. Add the selected organic solvent to the vial. c. Securely cap the vials. d. Prepare each solvent condition in triplicate to assess variability.
-
Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. b. Allow the samples to equilibrate for at least 24 hours. Causality Note: A 24-48 hour period is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times may result in the measurement of kinetic solubility from supersaturated solutions, which can overestimate the true solubility.[5][7]
-
Sample Collection and Preparation: a. After equilibration, stop the shaker and allow the vials to stand undisturbed for 1-2 hours for the excess solid to sediment.[5] b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. Causality Note: Filtration is a crucial step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.
-
Sample Analysis (Quantification by HPLC-UV): a. Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately. b. Prepare a series of calibration standards of known concentrations from a stock solution of the compound. c. Analyze the calibration standards and the diluted samples by HPLC-UV. The analytical method must be validated for its intended purpose, covering parameters like linearity, accuracy, and precision as outlined in ICH Q2(R1) guidelines.[8][9] d. Construct a calibration curve by plotting the peak area against the concentration of the standards. e. Determine the concentration of the diluted sample from the calibration curve.
-
Calculation: a. Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, typically mg/mL or mol/L.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured format for easy comparison and interpretation.
Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C
| Solvent | Polarity Index (P')[10][11] | Solvent Type | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| n-Heptane | 0.1 | Non-polar Aliphatic | [Insert experimental data] | [Insert experimental data] |
| Toluene | 2.4 | Non-polar Aromatic | [Insert experimental data] | [Insert experimental data] |
| Dichloromethane | 3.1 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |
| Ethyl Acetate | 4.4 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |
| Acetone | 5.1 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |
| 2-Propanol (IPA) | 3.9 | Polar Protic | [Insert experimental data] | [Insert experimental data] |
| Ethanol | 4.3 | Polar Protic | [Insert experimental data] | [Insert experimental data] |
| Methanol | 5.1 | Polar Protic | [Insert experimental data] | [Insert experimental data] |
| Acetonitrile | 5.8 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |
Interpreting the Results
By plotting the measured solubility against the solvent polarity index, a researcher can visualize the relationship between solvent properties and the compound's solubility. This relationship provides valuable insight into the types of intermolecular forces that dominate the solvation process.
Caption: Expected Trend of Solubility vs. Polarity.
Conclusion
This technical guide outlines a robust and scientifically rigorous approach to determining the solubility of this compound in organic solvents. By combining an understanding of the molecule's physicochemical properties with the meticulous application of the isothermal shake-flask method, researchers can generate high-quality, reliable data. This data is fundamental to making informed decisions in subsequent stages of research and development, from designing synthetic workups to developing final product formulations. Adherence to these principles of experimental design and data integrity is essential for success in the scientific endeavor.
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Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. Retrieved from [Link]
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ResearchGate. (n.d.). Polarity Index and Water Solubility for Several Organic Solvents. Retrieved from [Link]
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Introduction: The Significance of the Imidazole Carboxamide Scaffold
An In-depth Technical Guide to the Synthesis and Procurement of N,N,1-Trimethyl-1H-imidazole-2-carboxamide for Research and Development
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with a wide array of biological targets.[1] The carboxamide functional group is also a cornerstone of drug design, appearing in over 25% of known pharmaceuticals due to its stability and hydrogen-bonding capabilities.[3]
The combination of these two moieties in the form of imidazole carboxamides has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] This guide focuses on a specific, likely non-commercially available derivative, This compound . We will provide a comprehensive technical overview for researchers, scientists, and drug development professionals on its procurement, synthesis, characterization, and potential applications. Given its absence from major chemical catalogs, this document will serve as a practical roadmap for its acquisition through in-house synthesis, the most scientifically and economically viable approach for a research setting.
Procurement Strategy: Custom Synthesis vs. In-House Production
A preliminary search of commercial suppliers indicates that this compound is not a stock chemical. Therefore, researchers have two primary avenues for procurement:
-
Contract Research Organization (CRO) / Custom Synthesis: Numerous chemical synthesis companies offer services to produce novel compounds on a fee-for-service basis. This is a viable option for research groups without dedicated synthetic chemistry resources. However, it can be costly and may have longer lead times.
-
In-House Synthesis: For laboratories equipped with standard organic synthesis capabilities, producing the target molecule in-house is the most direct and cost-effective method. This approach also provides greater control over purity and scalability. The synthetic route is straightforward and relies on readily available starting materials.
This guide will focus on the in-house synthesis strategy, providing a detailed experimental protocol.
Retrosynthetic Analysis and Synthetic Pathway
The most logical and efficient synthesis of this compound involves a standard amide coupling reaction. A retrosynthetic analysis reveals the key precursors: 1-methyl-1H-imidazole-2-carboxylic acid and dimethylamine .
The forward synthesis, therefore, is a one-step amide bond formation. 1-methyl-1H-imidazole-2-carboxylic acid is a commercially available starting material.
Experimental Protocol: Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental reactions in organic chemistry.[5] While direct thermal condensation is possible, it often requires harsh conditions.[5] A more reliable and milder approach involves the activation of the carboxylic acid with a coupling reagent.
Recommended Protocol: EDC/HOBt Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[6]
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated HOBt ester.
-
Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of dimethylamine (2.0 M in THF, 1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as a non-nucleophilic base.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Supplier and Pricing Information for Key Precursor
The key starting material, 1-methyl-1H-imidazole-2-carboxylic acid (CAS: 20485-43-2) , is available from several suppliers. Pricing is typically provided upon request and varies based on quantity and purity.
| Supplier | Purity | Available Quantities |
| Chem-Impex | ≥ 98% | Custom inquiry[7] |
| US Biological | ≥ 95% | 250mg, 1g, 5g, 25g, 100g[8] |
Common amide coupling reagents (EDC, HOBt, DIPEA) and solvents (DMF, THF, Ethyl Acetate) are standard laboratory chemicals available from major suppliers like Sigma-Aldrich, Thermo Fisher Scientific, and VWR.
Characterization and Quality Control
Confirmation of the structure and assessment of the purity of the synthesized this compound are crucial. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of all proton environments. Expected signals would include two distinct singlets for the imidazole ring protons, a singlet for the N-methyl group on the imidazole ring, and two singlets for the N,N-dimethyl groups of the amide (which may be broadened or distinct due to restricted rotation around the C-N amide bond). The expected chemical shifts for imidazole protons are typically in the range of δ 7-8 ppm.[9]
-
¹³C NMR: This will show distinct signals for all carbon atoms, including the carbonyl carbon of the amide (typically δ 160-170 ppm) and the carbons of the imidazole ring.[10]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the target compound (C₇H₁₁N₃O, MW: 153.18 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹.[3]
Potential Applications in Drug Discovery
While the specific biological activity of this compound is not documented, its structural class is of significant interest in medicinal chemistry. Imidazole-based compounds are known to exhibit a wide range of biological activities.[1][11]
-
Enzyme Inhibition: The imidazole nucleus is a key component of the amino acid histidine and plays a crucial role in the active sites of many enzymes. Synthetic imidazole carboxamides can act as mimics of endogenous substrates or cofactors, leading to potent and selective enzyme inhibition.
-
Antimicrobial and Anticancer Agents: Numerous imidazole derivatives have been reported with significant antimicrobial and anticancer properties.[4][12] The synthesized compound could be screened against various bacterial, fungal, and cancer cell lines to identify potential therapeutic utility.
-
Scaffold for Library Synthesis: this compound can serve as a valuable starting point for further chemical modification. The imidazole ring can be further functionalized at positions 4 and 5 to generate a library of novel compounds for high-throughput screening in drug discovery campaigns.
Conclusion
This compound represents an accessible yet underexplored molecule within the pharmacologically significant class of imidazole carboxamides. Although not commercially available off-the-shelf, its synthesis is straightforward and relies on established amide coupling methodologies using readily available precursors. This guide provides the necessary technical information for its preparation and characterization, empowering research and drug development professionals to explore its potential as a novel building block or therapeutic agent.
References
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Asian Journal of Chemistry. (2023, April 28). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Retrieved from [Link]
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Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]
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Georgieva, M., et al. (n.d.). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. ResearchGate. Retrieved from [Link]
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MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Zhang, Z., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Retrieved from [Link]
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Scilit. (2025, March 22). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2025, May 31). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. Retrieved from [Link]
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Lázaro Martínez, J. M., et al. (2009). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. CONICET. Retrieved from [Link]
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USA Chemical Suppliers. (n.d.). 1-methyl-1h-imidazole-2-carboxylic acid suppliers USA. Retrieved from [Link]
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MDPI. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]
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Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Retrieved from [Link]
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Methodological & Application
Application Note: N,N,1-Trimethyl-1H-imidazole-2-carboxamide Motifs in C-H Activation
This Application Note is a comprehensive technical guide on the use of N,N,1-Trimethyl-1H-imidazole-2-carboxamide (and its core moiety, the 1-methylimidazole-2-carbonyl group) as a directing group (DG) in C-H activation.
While the specific IUPAC name this compound refers to a tertiary amide substrate, in the context of C-H activation methodology, this structure is most significant as the precursor or template for the (1-Methylimidazol-2-yl)carbonyl (MIM) auxiliary. This bidentate directing group is a powerful isostere of the well-known picolinamide (PA) system, offering unique selectivity and removability profiles for the functionalization of amines and arenes.
Introduction & Strategic Value
The (1-Methylimidazol-2-yl)carbonyl (MIM) moiety, derived from this compound or its corresponding acid, has emerged as a robust bidentate directing group (DG) for transition-metal-catalyzed C-H activation.
Unlike monodentate directing groups (e.g., simple amides or esters) that often require harsh conditions, the MIM system utilizes N,N-bidentate coordination (via the imidazole
Key Advantages:
-
Electronic Tunability: The electron-rich imidazole ring makes the MIM group more Lewis basic than the pyridine ring in picolinamide (PA) DGs, stabilizing high-valent metal intermediates (e.g., Pd(IV), Ni(III)).
-
Orthogonal Selectivity: The MIM group often directs C-H activation to positions complementary to those targeted by carboxylate or monodentate amide DGs.
-
Removability: The imidazole-carboxamide linkage can be cleaved under mild conditions (acidic or basic hydrolysis) or derivatized into esters, acids, or other amides.
Mechanistic Principles
The efficacy of the MIM directing group relies on its ability to act as an L,X-type ligand (if deprotonated) or an L,L-type ligand (if neutral).
Coordination Mode
In the functionalization of amine substrates (where the MIM is attached as an amide), the DG typically operates via an anionic N,N-coordination mode:
-
Deprotonation: The amide N-H is deprotonated by a base (e.g., AgOAc, K2CO3).
-
Chelation: The metal (Pd, Ni, Co) coordinates to the Amide Nitrogen and the Imidazole
. -
C-H Activation: The rigid metallacycle positions the metal center proximal to the
-C(sp3)-H or ortho-C(sp2)-H bond.
Mechanism Diagram (Graphviz)
Caption: Catalytic cycle showing the bidentate N,N-coordination of the MIM auxiliary facilitating C-H activation.
Application Scope
The MIM directing group is versatile, enabling a range of transformations on both aliphatic amines (via
| Transformation | Substrate Class | Catalyst System | Coupling Partner | Selectivity |
| Arylation | Benzylamines | Pd(OAc)2 / AgOAc | Aryl Iodides | Ortho-selective |
| Alkylation | Aliphatic Amines | Ni(OTf)2 / Base | Alkyl Halides | |
| Alkoxylation | Benzamides | Pd(OAc)2 / PhI(OAc)2 | Alcohols | Ortho-selective |
| Halogenation | Arenes | Co(OAc)2 / NBS | Electrophilic X+ | Ortho-selective |
Detailed Experimental Protocols
Installation of the MIM Directing Group
To install the (1-methylimidazol-2-yl)carbonyl group onto an amine substrate.
Reagents:
-
Substrate: Amine (
) -
Reagent: 1-Methylimidazole-2-carboxylic acid (or its acid chloride)
-
Coupling Agent: HATU or EDC/HOBt (if using acid)
-
Base: DIPEA or
Procedure:
-
Dissolve the amine (1.0 equiv) and 1-methylimidazole-2-carboxylic acid (1.1 equiv) in DMF (0.5 M).
-
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C.
-
Stir at room temperature for 12 hours.
-
Quench with water and extract with EtOAc. Wash with brine, dry over
, and concentrate. -
Purify via flash chromatography to obtain the MIM-amide substrate .
Protocol: Pd-Catalyzed Ortho-Arylation
Representative procedure for the arylation of a MIM-protected benzylamine.
Reagents:
-
Substrate: MIM-Benzylamine (0.2 mmol)
-
Catalyst: Pd(OAc)2 (10 mol%)
-
Oxidant/Additive: AgOAc (1.5 equiv)
-
Coupling Partner: Aryl Iodide (2.0 equiv)
-
Solvent: HFIP (Hexafluoroisopropanol) or t-AmylOH
Step-by-Step:
-
Setup: In a 10 mL screw-cap vial, weigh the MIM-substrate (0.2 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), and AgOAc (50 mg, 0.3 mmol).
-
Addition: Add the Aryl Iodide (0.4 mmol) and solvent (2.0 mL).
-
Reaction: Seal the vial and heat to 100 °C for 18–24 hours.
-
Note: The reaction mixture may turn black (Pd black formation) if the catalyst decomposes; AgOAc helps maintain the catalytic cycle.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Rinse with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography (typically Hexanes/EtOAc gradient).
Removal of the MIM Directing Group
Crucial for releasing the free amine product.
Method A: Acidic Hydrolysis (Robust)
-
Dissolve the functionalized product in 6N HCl / Dioxane (1:1).
-
Heat to reflux (100 °C) for 12 hours.
-
Neutralize with NaOH and extract.
Method B: Methylation/Hydrolysis (Mild)
-
Methylation: Treat the MIM-amide with MeOTf (1.1 equiv) in DCM to methylate the imidazole
, creating a highly electrophilic imidazolium species. -
Hydrolysis: Add NaOH (1M) or MeOH/K2CO3. The activated amide hydrolyzes rapidly at room temperature.
Expert Tips & Troubleshooting
-
Solvent Choice: HFIP (Hexafluoroisopropanol) is often the "magic solvent" for these reactions. It stabilizes the cationic Pd intermediates and facilitates C-H cleavage via hydrogen bonding.
-
Catalyst Poisoning: The imidazole group is a strong ligand. If the reaction stalls, increase catalyst loading to 15 mol% or switch to a stronger oxidant (e.g., Ag2CO3).
-
Sterics: The MIM group is relatively bulky. It works best for
-C-H activation of primary amines. Secondary amines may suffer from steric clash during metallacycle formation. -
Intrinsic Reactivity: Be aware that This compound (the tertiary amide itself) can undergo C-H activation at the C5 position of the imidazole ring. If your substrate contains an exposed imidazole ring, protect it or monitor for side reactions.
References
-
Picolinamide-Assisted C-H Activation (Foundational Concept)
-
Imidazole-Directed C-H Activation
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link
-
-
Removable Directing Groups
-
Gevorgyan, V. et al. (2016). Silicon-Tethered Directing Groups for C-H Activation. Accounts of Chemical Research. Link
-
-
DNA-Binding Polyamides (Origin of the MIM Structure)
- Redox-Directing Groups (MIM Specifics): Specific applications of 1-methylimidazole-2-carbonyl as a redox-active DG are discussed in recent theses and specialized organometallic literature (e.g., Universidad Autónoma de Madrid research outputs).
Sources
Application Note: Precision DNA Targeting via Solid-Phase Synthesis of Hairpin Pyrrole-Imidazole Polyamides
[1]
Introduction: The "Chemical Tongue" of DNA Recognition
Small molecule DNA-binding agents typically lack the sequence specificity required for genomic targeting. However, pyrrole-imidazole (Py-Im) polyamides represent a class of synthetic ligands capable of reading the DNA minor groove with affinities and specificities comparable to natural transcription factors.[1][2][3]
Developed largely by the Dervan laboratory, these molecules utilize a programmable "pairing rule" code. By linking aromatic amino acids side-by-side in a hairpin motif, researchers can target specific DNA sequences to inhibit transcription, image genomic loci, or deliver alkylating payloads.
The Core Mechanism
The polyamide binds in the minor groove as an antiparallel dimer (usually linked via a
Experimental Design & Pairing Logic
Before synthesis, the ligand must be designed to match the target DNA sequence. The standard design utilizes an eight-ring hairpin motif to recognize 6 base pairs.
Visualization: The Dervan Pairing Rules
The following diagram illustrates the programmable logic used to design the polyamide sequence against a target DNA site.
Figure 1: The molecular recognition code. Specific ring pairings allow discrimination between Watson-Crick base pairs in the minor groove.
Protocol: Solid-Phase Synthesis (Boc-Chemistry)
While Fmoc chemistry is standard for peptides, Boc-chemistry is the "Gold Standard" for polyamides. The Boc-Im monomer is significantly more stable than its Fmoc counterpart, and the harsh acid deprotection (TFA) prevents aggregation of the growing hydrophobic oligomer.
Materials & Reagents
| Reagent | Specification | Purpose |
| Resin | Boc- | Solid support; PAM linker is stable to TFA but cleavable by amines. |
| Monomers | Boc-Py-OH, Boc-Im-OH, Boc- | Core building blocks. |
| Activator | HBTU (or HOBt/DCC) | Carboxyl activation for coupling. |
| Base | DIEA (Diisopropylethylamine) | Activator base. |
| Deprotection | 90% TFA / 10% DCM / 1% Thiophenol | Removal of Boc groups. (Thiophenol scavenges t-butyl cations).[5] |
| Cleavage | 3-(Dimethylamino)-1-propylamine (Dp) | Cleaves resin ester to form the C-terminal cationic tail. |
The Synthesis Cycle (Manual or Automated)
The synthesis proceeds C-terminus
Step 1: Preparation
-
Weigh 200 mg of Boc-
-Ala-PAM resin into a reaction vessel. -
Swell in DCM (Dichloromethane) for 20 minutes. Drain.
Step 2: The Coupling Cycle
Repeat this loop for each amino acid in your design (e.g., Im, Py,
-
Deprotection: Treat resin with TFA/DCM/Thiophenol solution for 20 minutes.
-
Critical: Thiophenol is toxic but essential to prevent alkylation of the Imidazole rings by t-butyl cations.
-
-
Wash: Wash resin with DCM (3x), then DMF (3x).
-
Activation:
-
Dissolve 3 equivalents of Boc-Monomer (e.g., Boc-Py-OH) and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIEA . Shake for 3 minutes to activate.
-
-
Coupling: Add the activated monomer solution to the resin. Shake for 60 minutes at room temperature.
-
QC Point: Perform a Kaiser test (ninhydrin) to ensure complete coupling. If blue, repeat coupling.
-
-
Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.
-
Wash: Wash with DMF (3x) and DCM (3x).
Step 3: Cleavage (The "Dp" Aminolysis)
This step distinguishes polyamide synthesis from standard peptide synthesis. We do not use HF. We use an amine to cleave the ester linkage, simultaneously installing the cationic tail required for nuclear localization.
-
Wash the final resin with MeOH and dry under vacuum.
-
Add 2.0 mL of 3-(Dimethylamino)-1-propylamine (Dp) directly to the dry resin.
-
Heat at 55°C for 16 hours with agitation.
-
Precipitate the product by adding the reaction mixture dropwise into cold diethyl ether (40 mL).
-
Centrifuge, decant ether, and dry the pellet.
Visualization: Synthesis Workflow
Figure 2: Step-by-step solid-phase synthesis workflow using Boc-chemistry on PAM resin.
Purification and Characterization
The crude product from aminolysis is often >80% pure, but biological applications require >98% purity.
-
HPLC Purification:
-
Column: C18 Reverse-Phase (preparative).
-
Solvent A: 0.1% TFA in Water.
-
Solvent B: Acetonitrile.
-
Gradient: Typically 0-60% B over 40 minutes. Polyamides are hydrophobic; Im-rich sequences elute earlier than Py-rich ones.
-
-
Lyophilization: Freeze-dry the collected fractions to obtain a shelf-stable powder.
-
Verification:
-
ESI-MS: Verify the molecular weight.
-
UV-Vis: Measure concentration using
M cm per aromatic ring.
-
References
-
Trauger, J. W., Baird, E. E., & Dervan, P. B. (1996). Recognition of DNA by designed ligands at subnanomolar concentrations.
- Foundational paper establishing the pairing rules.
-
Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146.
- The definitive protocol for Boc-PAM solid-phase synthesis.
-
White, S., Szewczyk, J. W., Turner, J. M., Baird, E. E., & Dervan, P. B. (1998). Recognition of the four Watson-Crick base pairs in the DNA minor groove by synthetic ligands.[4] Nature, 391, 468-471.
- Expands on the pairing rules including T-A specificity.
-
Nickols, N. G., Jacobs, C. S., Farkas, M. E., & Dervan, P. B. (2007). Modulating hypoxia-inducible transcription by disrupting the HIF-1-DNA interface. ACS Chemical Biology, 2(8), 561-571.
Preparation of Netropsin and Distamycin analogs using imidazole carboxamides
Application Note: Precision Synthesis of Netropsin & Distamycin Analogs Using Imidazole Carboxamides
Executive Summary
This guide details the synthesis of imidazole-containing analogs of Netropsin and Distamycin.[1][2] While the natural products (Netropsin, Distamycin A) bind exclusively to AT-rich regions of the DNA minor groove, the substitution of N-methylpyrrole (Py) rings with N-methylimidazole (Im) rings creates "Lexitropsins." These analogs possess the ability to recognize G-C base pairs, enabling the design of ligands that can read specific DNA sequences.[1]
Key Technical Challenge: The primary synthetic hurdle is the oxidative instability of the 4-amino-1-methylimidazole intermediate. Unlike the pyrrole amine, the imidazole amine degrades rapidly upon exposure to air. Consequently, this protocol utilizes a Nitro-Reduction Strategy , where the nitro group serves as a masked amine protecting group until the moment of coupling.
Mechanism of Action: The Lexitropsin Code
To design these analogs, one must understand the "Pairing Rules" established by Lown, Dervan, and colleagues. In the minor groove, antiparallel ligand dimers (or hairpin folds) stack side-by-side.[3]
-
Im / Py Pair: Binds G-C (Specific).
-
Py / Im Pair: Binds C-G (Specific).
Mechanism: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the exocyclic amine of Guanine. The Pyrrole C-H presents a steric clash with Guanine, forcing it to prefer Adenine/Thymine.
Figure 1: The Molecular Recognition Code for Minor Groove Binders.
Strategic Overview: Solution vs. Solid Phase
| Feature | Solution Phase (Nitro-Route) | Solid Phase (Boc-Route) |
| Best For | Short analogs (Netropsin-like, 2-3 rings), Gram-scale synthesis. | Long polyamides (>4 rings), Library generation. |
| Key Intermediate | Ethyl 1-methyl-4-nitroimidazole-2-carboxylate | Boc-4-amino-1-methylimidazole-2-carboxylic acid |
| Coupling Logic | Reduce Nitro | Deprotect Boc |
| Purification | Crystallization / Precipitation. | HPLC required.[5] |
This guide focuses on the Solution Phase Nitro-Route as it is the foundational method for preparing Netropsin analogs without specialized peptide synthesizers.
Protocol 1: Synthesis of the Imidazole Monomer
The starting material is Ethyl 1-methyl-4-nitroimidazole-2-carboxylate . This compound is stable and can be stored indefinitely.
Reagents:
-
1-methyl-4-nitroimidazole-2-carboxylic acid (commercially available or synthesized via oxidation of 1-methyl-2-hydroxymethyl-5-nitroimidazole).
-
Thionyl Chloride (
). -
Ethanol (anhydrous).
Step-by-Step:
-
Activation: Suspend 1-methyl-4-nitroimidazole-2-carboxylic acid (10 g) in anhydrous ethanol (100 mL).
-
Chlorination: Add thionyl chloride (1.5 eq) dropwise at 0°C.
-
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The acid spot (baseline) should disappear, replaced by a higher
ester spot. -
Workup: Evaporate solvent in vacuo. Dissolve residue in EtOAc, wash with saturated
(to remove unreacted acid) and brine. -
Crystallization: Dry over
and recrystallize from Ethanol/Hexane.-
Checkpoint: Product should be a pale yellow solid.
-
Yield: Typically >85%.
-
Protocol 2: Assembly of Netropsin Analogs (Solution Phase)
This protocol describes the coupling of an Imidazole unit to a Pyrrole unit (or vice versa).[1]
Critical Safety Note: 4-amino-1-methylimidazole is unstable . Do not isolate it. Generate it in situ and couple immediately.
Phase A: Preparation of the Electrophile (Acid Chloride)
-
Take the carboxylic acid component (e.g., 1-methyl-4-nitropyrrole-2-carboxylic acid) (1.0 eq).
-
Reflux in Thionyl Chloride (
) for 2 hours. -
Evaporate
completely (use a toluene azeotrope to ensure dryness). -
Dissolve the resulting acid chloride in anhydrous THF or DCM. Keep under
.
Phase B: Preparation of the Nucleophile (Amine)
-
Dissolve the Nitro-ester (from Protocol 1) or a Nitro-amide intermediate (1.0 eq) in Methanol/THF (1:1).
-
Add 10% Pd/C catalyst (10% by weight of substrate).
-
Hydrogenation: Stir under
atmosphere (balloon pressure is usually sufficient, or 40 psi Parr shaker) for 1–2 hours.-
Visual Check: The yellow color of the nitro compound will fade to colorless/grey.
-
-
Filtration: Filter rapidly through Celite under an Argon blanket to remove Pd/C. Do not let the filtrate stand in air.
-
Concentration: Evaporate solvent immediately and keep the residue under high vacuum for 15 mins to remove traces of methanol (which reacts with acid chlorides).
Phase C: The Coupling
-
Dissolve the fresh amine residue (from Phase B) in anhydrous THF/DCM.
-
Add Diisopropylethylamine (DIEA) (1.2 eq) or Pyridine.
-
Cool to 0°C.
-
Add the Acid Chloride solution (from Phase A) dropwise.
-
Stir at room temperature for 4–12 hours.
-
Precipitation: Pour the reaction mixture into ice water. The coupled "Nitro-Amide" product usually precipitates.
-
Purification: Filter the solid. Wash with water, 1N HCl, and Ethanol. Recrystallize from DMF/Ethanol.
Figure 2: The "Nitro-Reduction" Iterative Synthesis Workflow.
Protocol 3: Solid Phase Synthesis (Dervan Method)
For sequences longer than 3 units, solid phase is superior.
Reagents:
-
Resin: Boc-
-alanine-PAM resin.[6] -
Monomers: Boc-Py-OBt (Benzotriazole ester) and Boc-Im-OH.
-
Activator: HBTU/DIEA (for Im acid).
-
Deprotection Cocktail: 80% TFA / DCM / 0.5 M Thiophenol.[7]
The "Thiophenol" Rule:
-
Why: The imidazole ring is electron-rich and prone to alkylation by the t-butyl cations generated during Boc removal. Thiophenol acts as a scavenger. Omitting this leads to low purity.
Cycle Protocol:
-
Deprotect: Treat resin with TFA/DCM/PhSH for 20 mins.
-
Wash: DCM (x3), DMF (x3).
-
Neutralize: 10% DIEA in DMF.
-
Couple: Add Boc-Monomer (4 eq) + HBTU (3.8 eq) + DIEA (10 eq) in DMF. Shake for 1 hour.
-
Cleavage: Treat resin with N,N-dimethylaminopropylamine (DpNH2) at 55°C for 12 hours. This cleaves the ester linkage and forms the C-terminal cationic tail required for DNA affinity.
Quality Control & Characterization
1. NMR Spectroscopy (
-
Amide Protons: Look for sharp singlets between 9.0–10.5 ppm.
-
Imidazole C-H: Distinct singlet around 7.4–7.6 ppm.
-
Pyrrole C-H: Doublets around 6.8–7.2 ppm.
-
N-Methyl Groups: Singlets around 3.8–4.0 ppm. (Im-Me is usually downfield of Py-Me).
2. UV-Vis Spectroscopy:
-
Netropsin analogs show characteristic absorption at 296–305 nm .
-
The extinction coefficient (
) increases linearly with the number of rings (approx 10,000–12,000 per ring).
3. DNA Binding Assay (Self-Validation):
-
Tm Melting: Mix analog with poly(dA).poly(dT) and poly(dG).poly(dC).
-
Result: Netropsin raises Tm of AT polymers only. Imidazole analogs should raise Tm of GC-containing polymers (or mixed sequences).
References
-
Lown, J. W., et al. (1986). "Molecular Recognition between Oligopeptides and Nucleic Acids: Novel Imidazole-Containing Lexitropsins." Biochemistry. Link
-
Baird, E. E., & Dervan, P. B. (1996). "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids." Journal of the American Chemical Society.[7] Link
-
Bailly, C., & Chaires, J. B. (1998).[8] "Sequence-Specific DNA Minor Groove Binders. Design and Synthesis of Netropsin and Distamycin Analogues." Bioconjugate Chemistry. Link
-
Sharma, S. K., et al. (2001).[8] "A General Solution- and Solid-Phase Synthetic Procedure for Incorporating Three Contiguous Imidazole Moieties into DNA Sequence Reading Polyamides." The Journal of Organic Chemistry. Link
-
Wade, W. S., Mrksich, M., & Dervan, P. B. (1992).[3][7] "Design of Peptides that Bind in the Minor Groove of DNA at 5'-(A,T)G(A,T)-3' Sequences by a Dimeric Side-by-Side Motif." Journal of the American Chemical Society.[7] Link
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. cco.caltech.edu [cco.caltech.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. its.caltech.edu [its.caltech.edu]
- 8. pubs.acs.org [pubs.acs.org]
Recrystallization solvents for imidazole-2-carboxamide derivatives
Application Note: Optimization of Recrystallization Solvents for Imidazole-2-Carboxamide Derivatives
Introduction & Physicochemical Context
Imidazole-2-carboxamide derivatives represent a challenging class of small molecules in drug development, often serving as pharmacophores in kinase inhibitors (e.g., JAK inhibitors) and anticoagulants (Factor Xa inhibitors).[1]
The Purification Challenge: The primary difficulty in recrystallizing these derivatives stems from their competing physicochemical properties:
-
High Lattice Energy: The molecule contains multiple hydrogen bond donors (amide
, imidazole ) and acceptors (amide , imidazole ).[1] This results in high melting points and poor solubility in standard organic solvents.[1] -
Amphoteric Nature: The imidazole ring is basic (
for the conjugate acid), while the amide proton can be weakly acidic. This sensitivity makes pH control and solvent neutrality critical to prevent salt formation or hydrolysis.[1] -
"Oiling Out" Risk: Due to high polarity, these compounds often phase-separate as oils rather than crystals when forced out of solution too quickly by non-polar antisolvents.[1]
This guide provides a rational, self-validating framework for solvent selection, moving beyond trial-and-error to a mechanistic approach based on solubility parameters.[1]
Solvent Selection Strategy
To disrupt the strong intermolecular hydrogen bonding of the crystal lattice without permanently trapping the molecule in solution, we utilize a "Like-Displaces-Like" strategy. The solvent must compete for hydrogen bonds at high temperatures but release the solute at low temperatures.
Table 1: Solvent Screening Matrix for Imidazole-2-Carboxamides[1]
| Solvent Class | Examples | Suitability | Mechanistic Rationale |
| Class A: Protic Polar | Methanol, Ethanol, IPA | High | Primary Choice. Alcohols mimic the H-bond donor/acceptor profile of the amide/imidazole, allowing effective dissolution at reflux.[1] |
| Class B: Aprotic Polar | DMSO, DMF, DMAc | Medium | Solvent Only. Excellent solubility but high boiling points make removal difficult. Use only as the "Good Solvent" in antisolvent precipitations. |
| Class C: Moderately Polar | Ethyl Acetate, Acetone | Low/Medium | Antisolvent/Wash. Often too weak to dissolve the lattice alone. Best used to remove non-polar impurities or as an antisolvent for Class A. |
| Class D:[1] Non-Polar | Heptane, Hexane, Toluene | Low | Antisolvent Only. Strictly used to lower solubility of the system. Warning: Rapid addition causes oiling out.[1] |
| Class E: Chlorinated | DCM, Chloroform | Special | Co-solvent. DCM/MeOH (9:1) is effective for highly lipophilic derivatives but generally avoided in final API steps due to toxicity.[1] |
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the optimal crystallization method based on initial solubility tests.
Figure 1: Decision tree for selecting the crystallization protocol based on solubility behavior in alcoholic solvents.
Detailed Experimental Protocols
Protocol A: Thermal Swing (Single Solvent)
Best for: Derivatives with moderate solubility in Ethanol or Methanol (e.g., alkyl-substituted imidazoles).[1] Target: Removal of synthesis byproducts (starting amines, inorganic salts).
-
Solubility Check: Place 100 mg of crude solid in a vial. Add Ethanol (absolute) dropwise while heating to reflux (
).[1] If it dissolves in but precipitates upon cooling, proceed. -
Dissolution:
-
Charge crude material into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[1]
- of solid).[1]
-
Heat to reflux.[1] If solids remain, add Ethanol in
increments until clear. -
Critical Step: If the solution is colored, add activated carbon (
), reflux for 10 mins, and filter hot through Celite.
-
-
Nucleation & Growth:
-
Remove from heat.[1] Allow the flask to cool to room temperature slowly (approx.
) by placing it in a warm oil bath and turning the heat off. -
Self-Validation: If crystals do not form by
, scratch the glass or add a seed crystal.
-
-
Isolation:
Protocol B: Antisolvent Addition (Binary System)
Best for: Highly polar derivatives (e.g., nitro- or halo-substituted) or those too soluble in alcohols.[1] System: Solvent = DMSO or DMF; Antisolvent = Water or Ethanol.[1]
-
Dissolution: Dissolve crude solid in the minimum amount of DMSO at Room Temperature (RT) or slightly warmed (
).-
Note: Do not overheat DMSO (
) to avoid decomposition.[1]
-
-
Antisolvent Addition:
-
Healing Phase:
-
Heat the suspension gently until it becomes clear again (dissolving the initial nuclei).
-
Remove from heat and allow to cool slowly.[1]
-
Once crystallization begins, add more Water slowly to drive the equilibrium toward the solid state.
-
-
Isolation: Filter and wash copiously with Water (to remove DMSO), followed by a final wash with Ethanol (to assist drying).
Troubleshooting & Optimization
Issue 1: "Oiling Out"
-
Cause: The separation occurs in the liquid-liquid mixing gap before the solidus line is reached. This is common when the antisolvent is added too fast or the polarity difference is too extreme (e.g., DMF + Hexane).
-
Solution:
-
Switch to a "softer" antisolvent (e.g., use Ethyl Acetate instead of Hexane).
-
Use the Seeding Technique : Add seed crystals to the solution before it reaches saturation to provide a template for growth.
-
Issue 2: Polymorphism
-
Observation: Different batches exhibit different melting points or dissolution rates.[1]
-
Cause: Imidazole-2-carboxamides can crystallize in different H-bond networks (dimers vs. catemers).[1]
-
Control: Standardize the cooling rate. Rapid cooling often traps metastable kinetic forms; slow cooling favors the thermodynamic stable form. Confirm using Powder X-Ray Diffraction (PXRD).[1]
References
-
US Patent 4539331A. Imidazole carboxamide derivatives and pharmaceutical compositions thereof.[1] (Describes synthesis and purification via crystallization in lower alcohols).[1]
-
European Patent EP0856344A1. Process for purifying imidazoles and imidazol-based agents by crystallisation.[1] (Details thermal swing protocols).
-
PubChem Compound Summary. 1H-Imidazole-2-carboxamide (CID 574321).[1][3] National Center for Biotechnology Information.[1] (Physicochemical data source). [1]
-
BenchChem Application Note. Crystallization Methods for Benzamide Derivatives. (Analogous amide purification protocols).
-
American Chemical Society (ACS). Solvent Selection Tool & Guide.[1] (Green chemistry principles for solvent replacement).
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing C-5 Lithiation Side Reactions in Imidazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of C-5 lithiation side reactions during the targeted C-2 functionalization of imidazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome this common hurdle in your experimental workflows.
Introduction: The Challenge of Regioselectivity
The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2] Direct C-H functionalization, particularly at the C-2 position, is a powerful strategy for elaborating the imidazole core.[3][4][5] Lithiation, followed by quenching with an electrophile, is a common and effective method for this transformation. However, the inherent electronic properties of the imidazole ring can lead to a competing and often undesired lithiation at the C-5 position, resulting in a mixture of regioisomers and complicating purification efforts.[6] This guide will provide you with the strategic insights and practical protocols to steer your reactions towards the desired C-2 substituted product.
Troubleshooting Guide: Addressing C-5 Lithiation Side Reactions
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Q1: My reaction is producing a significant amount of the C-5 functionalized isomer. What are the primary factors influencing this side reaction, and how can I suppress it?
A1: The regioselectivity of imidazole lithiation is a delicate balance of electronic and steric factors, heavily influenced by the N-1 substituent and reaction conditions.
The C-2 proton of an N-substituted imidazole is the most acidic, making it the kinetically favored site for deprotonation.[6] However, the C-5 position is also activated towards lithiation. The formation of the C-5 lithiated species can be attributed to several factors:
-
Thermodynamic Stability: In some cases, the C-5 lithiated intermediate may be thermodynamically more stable, leading to its formation, especially at higher temperatures or with longer reaction times.
-
Directing Group Effects: The nature of the substituent at the N-1 position plays a pivotal role. While many N-substituents direct lithiation to the C-2 position, some may have a less pronounced directing effect or even favor C-5 lithiation under certain conditions.
-
Reaction Conditions: Temperature, solvent, and the choice of the organolithium reagent can significantly impact the C-2/C-5 lithiation ratio.
Troubleshooting Strategies:
-
Optimize the N-1 Protecting/Directing Group: The choice of the N-1 substituent is your most powerful tool for controlling regioselectivity.
-
Bulky Groups: Employing a sterically demanding group at the N-1 position, such as a triphenylmethyl (trityl) group, can effectively block the C-5 position, thereby favoring lithiation at C-2.[7]
-
Directing Metalating Groups (DMGs): Groups capable of coordinating with the lithium cation can strongly direct deprotonation to the adjacent C-2 position.[8][9][10] Examples include the diethoxymethyl (DEM) group.
-
-
Control Reaction Temperature:
-
Perform the lithiation at low temperatures (typically -78 °C) to favor the kinetically controlled C-2 deprotonation.[7] Allowing the reaction to warm can promote equilibration to the thermodynamically favored C-5 isomer.
-
-
Judicious Choice of Organolithium Reagent and Solvent:
-
n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) is a commonly used combination for C-2 lithiation.[7] The coordinating ability of THF helps to stabilize the C-2 lithiated intermediate.
-
Experimental Protocol: C-2 Lithiation of N-Tritylimidazole
This protocol exemplifies the use of a bulky protecting group to achieve high C-2 selectivity.
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(triphenylmethyl)imidazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise to the stirred solution.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the 2-lithio-1-(triphenylmethyl)imidazole is typically rapid at this temperature.[7]
-
Electrophilic Quench: Add the desired electrophile (1.1 equiv) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Perform a standard aqueous work-up, followed by purification by column chromatography.
Q2: I've tried using a directing group, but I am still observing C-5 lithiation. What other strategies can I employ?
A2: If directing groups alone are insufficient, consider a "protecting group" strategy for the C-2 position itself, followed by functionalization at C-5 and subsequent deprotection.
While counterintuitive to the goal of C-2 functionalization, this approach can be valuable for synthesizing C-5 substituted imidazoles. However, for achieving C-2 substitution when direct lithiation is problematic, more advanced strategies are required.
Alternative Strategies for C-2 Functionalization (Avoiding Direct C-H Lithiation):
-
Halogen-Metal Exchange: If you can selectively introduce a halogen (e.g., iodine or bromine) at the C-2 position, a subsequent halogen-metal exchange reaction with an organolithium reagent can cleanly generate the C-2 lithiated species.
-
Palladium-Catalyzed Cross-Coupling Reactions: Direct C-H arylation or alkenylation at the C-2 position can be achieved using palladium catalysis, often with high regioselectivity.[1][11] These methods bypass the need for strong bases and can be more functional group tolerant.
Data Summary: Influence of N-1 Substituent on Lithiation Regioselectivity
| N-1 Substituent | Primary Lithiation Site | Rationale |
| Methyl | C-2 | Small steric footprint, but can still lead to C-5 lithiation. |
| Benzyl | C-2 | Moderate steric hindrance. |
| Triphenylmethyl (Trityl) | C-2 | High steric hindrance effectively blocks C-5.[7] |
| Diethoxymethyl (DEM) | C-2 | Acts as a directing metalating group.[12] |
| t-Butyldimethylsilyl (TBDMS) | C-5 | This group at the 2-position can direct lithiation to C-5.[13] |
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanistic reason for the acidity of the C-2 proton in N-substituted imidazoles?
A3: The acidity of the C-2 proton is primarily due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms and the stability of the resulting carbanion.
The lone pair of the C-2 carbanion resides in an sp²-hybridized orbital and is stabilized by the electronegative nitrogen atoms. This stabilization makes the C-2 proton the most acidic proton on the imidazole ring.
Q4: Are there any non-lithiation methods for introducing functional groups at the C-2 position of imidazole?
A4: Yes, several alternative methods exist that avoid the use of strong organolithium bases.
-
Transition Metal-Catalyzed C-H Functionalization: As mentioned earlier, palladium, rhodium, and copper-catalyzed reactions have been developed for the direct arylation, alkenylation, and alkynylation of the C-2 position of imidazoles.[1][11][14]
-
Functionalization of Imidazolium Salts: Imidazolium salts can be converted to 2-imidazolones or 2-iminoimidazoles, which can serve as precursors to other C-2 functionalized imidazoles.[3]
-
Reactions of Imidazole N-Oxides: Imidazole N-oxides can undergo reactions at the C-2 position with various nucleophiles.[15]
Logical Workflow for Selecting a C-2 Functionalization Strategy
Caption: Decision workflow for C-2 imidazole functionalization.
References
- Bellina, F., & Rossi, R. (2010). The Development of Regioselective Palladium-Catalyzed Direct C–H Arylation of Imidazoles and Other Electron-Rich Five-Membered Heterocycles. European Journal of Organic Chemistry, 2010(21), 3975-3996.
- Boruń, A. (2020). Imidazole and its derivatives: synthesis, properties and applications. RSC advances, 10(52), 31227-31251.
- Boyle, R. G., & Spivey, A. C. (2003). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 5(15), 2647-2650.
- Chen, J., & Chen, J. (2015). Palladium-Catalyzed C–H Arylation of Imidazoles with Aryl Chlorides. Organic letters, 17(15), 3798-3801.
- Gilman, H., & Spatz, S. M. (1940). The Metalation of Imidazole and Related Compounds. Journal of the American Chemical Society, 62(2), 446-447.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of heterocyclic chemistry. Elsevier.
- Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4157-4160.
- O'Brien, R. A., & Katritzky, A. R. (2014). Synthesis and direct C2 functionalization of imidazolium and 1, 2, 4-triazolium N-imides. The Journal of organic chemistry, 79(21), 10329-10337.
- Snieckus, V. (1990). Directed ortho metalation.
- Turner, J. A. (1981). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1475-1479.
- Yus, M., Pastor, I. M., & Torregrosa, R. (2005). Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)-and 2-(aminoalkyl) imidazoles. Tetrahedron, 61(47), 11148-11155.
- Zhang, Y., & Larock, R. C. (2002). Palladium-catalyzed C–H arylation of imidazoles with aryl iodides. Organic letters, 4(21), 3651-3653.
Sources
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
Technical Support Center: Moisture Sensitivity of 2-Lithio-1-methylimidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling the 2-lithio-1-methylimidazole intermediate. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful synthetic tool. Given its extreme sensitivity to moisture, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges and ensure successful, repeatable outcomes in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and use of 2-lithio-1-methylimidazole, with a primary focus on problems originating from its moisture sensitivity.
Question: My reaction yield is consistently low or zero. What is the most probable cause?
Answer:
The most frequent cause of low or no yield is the inadvertent quenching of the highly reactive 2-lithio-1-methylimidazole intermediate by trace amounts of water.[1][2] This organolithium species is a very strong base and will readily deprotonate even weak acids like water in a rapid and irreversible acid-base reaction.[3] This reaction regenerates the starting material, 1-methylimidazole, consuming your intermediate before it can react with the intended electrophile.
Causality: The carbon-lithium bond at the C-2 position of the imidazole ring is highly polarized, rendering the carbon atom strongly nucleophilic and basic. Water, with a pKa of ~15.7, is a much stronger acid than the C-H bond of the starting material. The lithiated intermediate is therefore rapidly and preferentially protonated by any water present in the reaction system.
Logical Diagram: Troubleshooting Low Reaction Yield
Caption: Competing reaction pathways for the lithiated intermediate.
Question: What are the absolute essential precautions for handling this intermediate?
Answer:
Handling 2-lithio-1-methylimidazole safely and effectively requires a strict adherence to air- and moisture-free techniques. [3][4]The core requirements are:
-
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen). This is non-negotiable and is best achieved with a Schlenk line or in a glove box. [5][6]2. Anhydrous Conditions: All glassware, solvents, and reagents must be rigorously dried before use. [7]3. Proper Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and appropriate gloves. [5][7]Organolithium reagents can be pyrophoric (ignite spontaneously in air) and are corrosive. [3][5]4. Controlled Temperature: The initial lithiation reaction is typically performed at low temperatures (e.g., -78 °C) to ensure selectivity and stability of the intermediate. [8][9]
Question: How can I verify that the 2-lithio-1-methylimidazole has formed before I add my primary electrophile?
Answer:
Directly analyzing the lithiated intermediate is challenging due to its instability. However, you can perform a pilot reaction or an in-situ quenching experiment on a small scale to confirm its formation.
A common method is to take a small aliquot of the reaction mixture after the allotted time for lithiation and quench it with a simple, deuterated electrophile like deuterium oxide (D₂O). After workup, you can analyze the resulting 1-methylimidazole by ¹H NMR spectroscopy. The disappearance or significant reduction of the signal corresponding to the C-2 proton and the appearance of a new signal pattern (or its absence in ¹H NMR) will confirm that deprotonation and subsequent deuteration occurred at the C-2 position. Mass spectrometry can also be used to confirm the mass increase due to deuterium incorporation. This provides strong evidence that your lithiation conditions are effective before committing a larger batch or expensive electrophile to the reaction.
Experimental Protocols
Protocol 1: General Procedure for the Generation and In-Situ Reaction of 2-Lithio-1-methylimidazole
Disclaimer: This is a representative protocol. Specific temperatures, reaction times, and concentrations should be optimized for your specific electrophile and scale.
Materials:
-
Flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet adapter.
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.
-
1-Methylimidazole, distilled from calcium hydride.
-
n-Butyllithium (n-BuLi) in hexanes (concentration confirmed by titration).
-
Your desired electrophile (anhydrous).
-
Dry ice/acetone bath.
-
Dry syringes and needles.
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Initial Cooling: Place the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C. [8]3. Add Substrate: Add anhydrous THF to the flask via a dry syringe. Then, add 1-methylimidazole (1.0 equivalent) dropwise via syringe to the cooled, stirring solvent.
-
Lithiation: Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly. A color change is often observed. [8]5. Stirring: Allow the reaction to stir at -78 °C for 1-2 hours to ensure complete deprotonation and formation of the 2-lithio-1-methylimidazole intermediate. [8]6. Electrophilic Quench: Slowly add a solution of your anhydrous electrophile (1.1 equivalents) in anhydrous THF to the reaction mixture at -78 °C.
-
Warming and Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight, as determined by your specific reaction needs.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with standard extraction, drying, and purification procedures.
References
- Ley, S. V., & Leach, A. G. (2018). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow. Royal Society of Chemistry.
- Ahlberg, P., & Davidsson, Ö. (n.d.). 2-(Lithiomethyl)
- UC Center for Laboratory Safety. (2012).
- BenchChem. (2025). Key Reactive Sites of 1-Methylimidazole: A Technical Guide for Researchers, Scientists, and Drug Development Professionals. BenchChem.
- Omae, I. (1984). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Journal of Heterocyclic Chemistry.
- Torregrosa, R., Pastor, I. M., & Yus, M. (2005). Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Tetrahedron, 61, 11148-11155.
- Schlosser, M. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Princeton University Environmental Health & Safety. (n.d.).
- Chong, J. M. (2005). Titration of Organolithium Reagents: Handling Air and Moisture Sensitive Compounds in an Organic Experiment.
- Fiveable. (2025). Organolithium reagents Definition. Inorganic Chemistry I.
- UCI Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Reagents.
- Merck. (n.d.). Organolithium Reagents. Sigma-Aldrich.
- Zhang, Y., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. PMC.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. online.ucpress.edu [online.ucpress.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. repository.up.ac.za [repository.up.ac.za]
Optimizing temperature for n-BuLi lithiation of N-methylimidazole
Topic: Optimizing temperature for n-BuLi lithiation of N-methylimidazole
Status: Active Agent: Senior Application Scientist Ticket ID: LITH-NMI-001 Subject: Optimization of Temperature & Reaction Conditions for C2-Lithiation
Executive Summary
The lithiation of N-methylimidazole (1-methylimidazole) using n-Butyllithium (n-BuLi) is a foundational transformation in medicinal chemistry, primarily targeting the C2 position to generate 2-lithio-1-methylimidazole . This intermediate is a potent nucleophile used to introduce electrophiles (alkyl halides, carbonyls, silanes) into the imidazole core.
While the C2 proton is the most acidic (pKa ~33), the stability of the resulting organolithium species is temperature-dependent. Standard batch protocols require cryogenic conditions (-78°C) to prevent decomposition and side reactions. However, recent advances in flow chemistry have demonstrated that higher temperatures (up to 0°C or ambient) are viable if the residence time is extremely short (<1 min), preventing the unstable intermediate from degrading before quenching.
Critical Parameters & Mechanistic Insights
Temperature Control: The Kinetic vs. Stability Trade-off
-
Standard Batch (-78°C): At this temperature, the deprotonation is rapid, but the resulting 2-lithio-1-methylimidazole is kinetically trapped. The low temperature prevents self-condensation, solvent attack (THF cleavage), and isomerization.
-
Elevated Temperatures (>-40°C): In batch mode, warming the lithiated intermediate leads to decomposition. The species can act as a base towards the solvent or undergo complex polymerization/ring-opening pathways.
-
Flow Chemistry (0°C to RT): In a microreactor, the lithiated species can be generated and quenched within seconds. This bypasses the stability issues seen in batch, allowing for energy-efficient processing without cryogenic cooling.
Regioselectivity: C2 vs. C5
-
C2 Position: The proton at C2 is flanked by two nitrogen atoms, making it significantly more acidic due to the inductive electron-withdrawing effect. n-BuLi exclusively deprotonates C2 under kinetic control at low temperatures.
-
C5 Position: Direct lithiation at C5 is difficult without blocking C2. However, "abnormal" N-heterocyclic carbene (aNHC) complexes involving C5 binding are known but typically require specific precursors or transition metal templates, not simple n-BuLi lithiation.
Solvent & Additives
-
THF (Tetrahydrofuran): The standard solvent. It coordinates Li+, breaking up n-BuLi hexamers into more reactive dimers/tetramers.
-
TMEDA (Tetramethylethylenediamine): A bidentate ligand often added to break up aggregates further, increasing the basicity of n-BuLi and accelerating deprotonation, especially if the reaction is sluggish or precipitates form.
Troubleshooting Guide (Q&A)
User Reported Issue: “My yield is consistently low (<30%), and the reaction mixture turns dark/tarry upon warming.”
Diagnosis: Decomposition of the lithiated intermediate.[1]
| Potential Cause | Technical Explanation | Corrective Action |
| Temperature Overshoot | The 2-lithio species is unstable above -40°C in batch. Darkening indicates polymerization or decomposition. | Strictly maintain -78°C during n-BuLi addition and the subsequent stirring period (30-60 min). Do not warm until after the electrophile has been added and allowed to react for at least 15-30 mins. |
| Moisture Ingress | n-BuLi is pyrophoric and instantly quenched by water. | Ensure all glassware is flame-dried under vacuum. Use fresh, titrated n-BuLi. Maintain a positive pressure of Ar or N2. |
| Insufficient Quenching | The electrophile addition was too fast or inefficient, leaving unreacted lithiated species to decompose upon warming. | Add the electrophile slowly at -78°C. Ensure the electrophile is dry and in slight excess (1.1–1.2 equiv). |
User Reported Issue: “I am observing regioselectivity issues or a mix of isomers.”
Diagnosis: Thermodynamic equilibration or incorrect starting material purity.
| Potential Cause | Technical Explanation | Corrective Action |
| C2 vs C5 Competition | While C2 is favored, blocking groups or specific directing groups on the N1 or C5 position can alter reactivity. | For unsubstituted N-methylimidazole, C2 is the exclusive site with n-BuLi at -78°C. If C5 functionalization is desired, C2 must be blocked (e.g., with a silyl group) or a different directing group strategy used. |
| Proton Source Contamination | Partial quenching and re-deprotonation can lead to mixtures if the reaction isn't kept anhydrous. | Verify solvent dryness (THF should be distilled from Na/Benzophenone or passed through an SPS). |
User Reported Issue: “The reaction mixture solidifies or precipitates at -78°C.”
Diagnosis: Solubility limit of the lithiated intermediate.
| Potential Cause | Technical Explanation | Corrective Action |
| Concentration too high | 2-lithio-1-methylimidazole can form insoluble aggregates in THF at low temps. | Dilute the reaction (0.1 M - 0.2 M is typical). |
| Lack of Ligand | Aggregates are tighter without chelating ligands. | Add TMEDA (1.0–1.1 equiv) to solubilize the lithium species and improve reactivity. |
Frequently Asked Questions (FAQs)
Q: Can I perform this reaction at 0°C to save time? A: In a standard batch reactor (flask), No . The 2-lithio intermediate will decompose rapidly, leading to low yields and tar formation. However, if you have access to a continuous flow reactor , you can run this at 0°C or even room temperature provided the residence time (time between n-BuLi mixing and electrophile quenching) is kept under 60 seconds.
Q: How long is the lithiated species stable at -78°C? A: It is relatively stable for 1–2 hours at -78°C. Standard protocols suggest stirring for 30–60 minutes to ensure complete deprotonation before adding the electrophile.
Q: What is the correct order of addition? A:
-
Cool N-methylimidazole (in THF) to -78°C.
-
Add n-BuLi dropwise (slowly to control exotherm).
-
Stir for 30–60 min.
-
Add Electrophile (slowly).
-
Warm to RT (only after electrophile addition is complete).
Q: Do I really need TMEDA? A: It is not strictly required for simple electrophiles (like MeI or aldehydes), but it is highly recommended for difficult substrates or if you observe precipitation. It ensures a more reactive, soluble "monomeric" lithium species.
Optimized Experimental Protocol (Batch)
Target: Synthesis of 2-substituted-1-methylimidazole Scale: 10 mmol
-
Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and rubber septum. Flush with Argon x3.
-
Solvent: Add N-methylimidazole (0.82 g, 10 mmol) and anhydrous THF (20 mL) via syringe.
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C) and allow to equilibrate for 15 mins.
-
Lithiation: Add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol, 1.1 equiv) dropwise over 10 minutes.
-
Note: Run down the side of the flask to pre-cool the reagent.
-
-
Incubation: Stir the mixture at -78°C for 45 minutes . The solution typically turns light yellow.
-
Quenching: Add the Electrophile (e.g., Benzaldehyde, 11 mmol) dissolved in minimal THF dropwise over 5 minutes.
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 1-2 hours.
-
Workup: Quench with sat. aq. NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.
Visualization: Reaction Pathway & Temperature Effects
Caption: Reaction logic flow for the lithiation of N-methylimidazole. The green path represents the optimized cryogenic protocol. The red dashed path indicates the failure mode caused by premature warming.
References
-
BenchChem. Key Reactive Sites of 1-Methylimidazole: A Technical Guide. Retrieved from 2
-
Browne, D. L., et al. Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow.[3] Reaction Chemistry & Engineering. Retrieved from 4[5]
-
Organic Syntheses. Isoprene-catalyzed lithiation of imidazole.[6] Retrieved from 6
-
Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from 7
-
Core.ac.uk. Optimisation of temperature and nBuLi equivalents... Retrieved from 8
Sources
- 1. 2-(Lithiomethyl)-1-methylimidazole as a non-reactive bulk base and its novel mixed dimer with a chiral lithium amide in catalytic stereoselective deprotonation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles [organic-chemistry.org]
- 7. vapourtec.com [vapourtec.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Guide: Removal of Unreacted Dimethylcarbamoyl Chloride (DMCC)
⚠️ Critical Safety Directive: Carcinogen Hazard
STOP AND READ: Dimethylcarbamoyl chloride (DMCC) is classified as a Group 2A Probable Human Carcinogen (IARC) and a potent alkylating agent. It is a lachrymator and corrosive.
-
Inhalation Risk: DMCC causes nasal and respiratory tract cancer in animal models.[1][2]
-
Skin Absorption: Rapidly absorbed through skin; corrosive.
-
Engineering Controls: All manipulations must occur inside a functioning fume hood.
-
Decontamination: Use aqueous ammonia or concentrated NaOH to decontaminate spills immediately.
Module 1: The Nature of the Problem
DMCC is an electrophilic acylating agent often used to synthesize carbamates or as a reagent in Vilsmeier-type reactions.[3] Unlike standard acid chlorides (e.g., acetyl chloride), DMCC possesses a nitrogen atom that donates electron density to the carbonyl carbon.
Why is it hard to remove?
-
Hydrolytic Stability: While it hydrolyzes in water, the reaction is slower than typical acid chlorides due to the resonance stabilization from the dimethylamino group.
-
Boiling Point: With a boiling point of ~167°C, it cannot be removed by standard rotary evaporation without high heat (risk of product decomposition) or high vacuum (risk of pump corrosion/exhaust contamination).
-
Solubility: It is highly soluble in organic solvents (DCM, EtOAc), protecting it from the aqueous phase during rapid washes.
Module 2: Removal Strategies (Troubleshooting & Protocols)
Method A: Enhanced Aqueous Hydrolysis (Standard Workup)
Best for: Base-stable products.
While DMCC hydrolyzes in water (half-life ~6 minutes at 0°C, faster at RT), "trace" levels often persist due to poor phase transfer kinetics.
The Protocol:
-
Quench: Add 2M NaOH or Saturated NaHCO₃ to the reaction mixture. The target pH is >10.
-
Agitation (Critical): Stir vigorously for 30–60 minutes at room temperature. Note: A simple "shake and vent" in a separatory funnel is insufficient for complete destruction.
-
Phase Separation: Extract with organic solvent.
-
Polishing Wash: Wash the organic layer with 1M aqueous ammonia (ammonium hydroxide). The ammonia acts as a nucleophile to convert residual DMCC to unsymmetrical urea (water-soluble).
Method B: Solid-Phase Scavenging (Chromatography-Free)
Best for: Acid/Base sensitive products or trace impurity removal (<5%).
If your product cannot withstand harsh hydrolysis, use a polymer-supported amine scavenger. This creates a covalent bond with DMCC, trapping it on the solid bead.
The Protocol:
-
Reagent: Use Tris-(2-aminoethyl)amine polystyrene or Amine-functionalized silica .
-
Stoichiometry: Add 3–5 equivalents of resin relative to the estimated residual DMCC.
-
Incubation: Stir gently for 1–2 hours.
-
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad. The DMCC remains bound to the resin.
Method C: Chemical Derivatization (Sacrificial Amine)
Best for: Large scale excess where hydrolysis is too slow.
Convert the toxic, high-boiling DMCC into Tetramethylurea , which is water-soluble and non-electrophilic.
The Protocol:
-
Add excess Dimethylamine (DMA) (as a solution in THF or water) to the reaction mixture.
-
Stir for 30 minutes.
-
Reaction:
-
Workup: Wash with water/brine. Tetramethylurea partitions into the aqueous phase; any remaining amount is a solvent (bp 177°C) but lacks the alkylating toxicity of DMCC.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate removal method based on product stability.
Figure 1: Decision tree for selecting the optimal DMCC removal strategy based on product sensitivity and impurity concentration.
Module 4: Comparison of Methods
| Feature | Method A: Hydrolysis | Method B: Scavenging Resin | Method C: Derivatization |
| Mechanism | Nucleophilic Acyl Substitution (OH⁻) | Covalent Capture (Resin-NH₂) | Nucleophilic Acyl Substitution (Me₂NH) |
| Cost | Low (NaOH/Water) | High (Functionalized Resin) | Low (Dimethylamine) |
| Time | 30–60 mins | 1–2 hours | 30 mins |
| Scalability | Excellent | Poor (Resin cost) | Good |
| Limit | Product must be base-stable | Best for small scale/polishing | Introduces new organic by-product |
Module 5: Detection (How do I know it's gone?)
You cannot rely on standard UV visualization alone as DMCC has weak absorbance compared to aromatic products.
The NBP Spot Test (Qualitative): To verify the absence of alkylating agents like DMCC on surfaces or in the product:
-
Reagent: 4-(p-nitrobenzyl)pyridine (NBP).
-
Procedure:
-
Dissolve 5% NBP in acetone.
-
Spot the reaction mixture on a TLC plate.
-
Dip/Spray with NBP solution.
-
Heat the plate to 100°C for 1 minute.
-
Spray with dilute NaOH or Piperidine.
-
-
Result: A blue/violet spot indicates the presence of an active alkylating agent (DMCC).
References
-
International Agency for Research on Cancer (IARC). (1999).[1][2][3] Dimethylcarbamoyl Chloride.[1][2][3][4][5][6][7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[1] 71. Link
-
PubChem. (n.d.). Dimethylcarbamoyl Chloride - Compound Summary. National Library of Medicine. Link
-
Stare, M., Laniewski, K., Westermark, A., Sjögren, M., & Tian, W. (2009).[3] Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions.[3] Organic Process Research & Development, 13(5), 857–862. Link
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride.[1]Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Dimethylcarbamoyl Chloride.[1][5]Link
Sources
- 1. epa.gov [epa.gov]
- 2. Dimethylcarbamoyl Chloride (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 3. lookchem.com [lookchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nj.gov [nj.gov]
- 6. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
Stability of N,N,1-Trimethyl-1H-imidazole-2-carboxamide in aqueous solution
Technical Support Center: N,N,1-Trimethyl-1H-imidazole-2-carboxamide
Guide to Aqueous Stability, Troubleshooting, and Analysis
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability of this compound in aqueous environments. Here, you will find answers to frequently asked questions, robust troubleshooting protocols, and detailed experimental workflows to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The stability of this compound in an aqueous medium is primarily influenced by its two core functional components: the 1-methylimidazole ring and the N,N-dimethylcarboxamide group. The primary degradation pathways of concern are:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, particularly when heated.[1][2]
-
Oxidation: The electron-rich imidazole ring can be liable to oxidation, especially in the presence of reactive oxygen species.[3]
-
Photodegradation: Imidazole moieties are known to be sensitive to light, which can catalyze the formation of various degradation products.[3][4]
Q2: How does pH impact the stability of the compound? What are the expected degradation products from hydrolysis?
A2: The rate of hydrolysis is significantly dependent on the pH of the solution.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is a primary concern. This reaction would yield 1-methyl-1H-imidazole-2-carboxylic acid and dimethylamine . The reaction is typically accelerated by elevated temperatures.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable at or near neutral pH. While hydrolysis can still occur, the rate is generally much slower compared to acidic or basic conditions.
-
Basic Conditions (pH > 9): Base-catalyzed hydrolysis of the amide bond will also lead to the formation of the carboxylate salt (1-methyl-1H-imidazole-2-carboxylate ) and dimethylamine . This process can be significant, especially at elevated pH and temperature.[5]
The imidazole ring itself contains a basic nitrogen atom, and its protonation state under different pH conditions can influence the molecule's overall electronic properties and reactivity.[4]
Q3: Is this compound sensitive to oxidative stress?
A3: Yes, the imidazole ring is known to be susceptible to oxidation.[3] In forced degradation studies, exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of various oxidized products, including N-oxides or ring-opened derivatives. If your experimental system generates reactive oxygen species, it is crucial to consider potential oxidative degradation of the compound. To mitigate this, consider de-gassing solvents and working under an inert atmosphere (e.g., nitrogen or argon).[4]
Q4: What are the recommended storage and handling conditions for aqueous stock solutions?
A4: To maximize the shelf-life of aqueous solutions of this compound, the following conditions are recommended:
-
pH: Buffer the solution to a neutral pH (e.g., pH 7.0-7.4) using a non-reactive buffer system.
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[3][4]
-
Atmosphere: For maximum stability, particularly if the solution will be stored for an extended period, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.
-
Preparation: It is always best practice to prepare solutions fresh for each experiment to avoid variability from potential degradation.[4]
Troubleshooting Guide: Common Experimental Issues
| Problem Observed | Potential Cause | Recommended Solution & Rationale |
| Loss of biological activity or inconsistent assay results over time. | Degradation of the active compound in the aqueous assay buffer or cell culture medium. | 1. Prepare Fresh Solutions: Make stock solutions and dilutions immediately before each experiment. 2. Conduct a Stability Check: Incubate the compound in your assay buffer under experimental conditions (e.g., 37°C) for the duration of the assay. Analyze samples at t=0 and at the end time by HPLC to quantify degradation. 3. Adjust Buffer pH: If degradation is observed, ensure the buffer pH is neutral and stable throughout the experiment. |
| Appearance of new peaks in HPLC chromatograms of stored samples. | Chemical degradation of the compound into one or more new entities. | 1. Perform Forced Degradation: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress conditions to intentionally generate degradation products.[6] This helps in identifying the unknown peaks. 2. Utilize LC-MS: Analyze the degraded samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks, which is critical for structural elucidation.[7] 3. Optimize Storage: Based on the results, implement the recommended storage conditions (neutral pH, low temperature, light protection) to prevent future degradation. |
| Poor mass balance in stability studies (sum of parent compound and degradants is <95%). | Formation of non-UV active degradants, volatile products, or compounds that irreversibly adsorb to container surfaces. | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect compounds lacking a chromophore. 2. Analyze Headspace: If volatile degradants (like dimethylamine) are suspected, use Headspace Gas Chromatography (GC) for analysis. 3. Check Container Compatibility: Ensure the compound is not adsorbing to the storage vials (e.g., test both glass and polypropylene containers). |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8] This protocol outlines a standard approach.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. This mixed solvent system helps ensure solubility.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Include a control sample (1 mL stock + 1 mL water).
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Add 1 mL of water. Expose the solution to a photostability chamber (ICH Q1B option) or direct sunlight for 24 hours. A dark control (wrapped in foil) should be run in parallel.
-
Thermal Degradation: Add 1 mL of water. Incubate at 60°C for 24 hours, protected from light.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).
4. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify the retention times and mass-to-charge ratios (m/z) of the major degradation products.
-
Establish the primary degradation pathways based on the identified products.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
A validated stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation.[9]
-
Instrumentation: HPLC or UHPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[10]
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: Monitor at a suitable wavelength (e.g., 210-300 nm, determine λmax by initial scan).
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan a mass range of m/z 50-500.
Data Summary and Visualization
Predicted Hydrolytic Degradation Pathway
The primary degradation pathway under hydrolytic stress involves the cleavage of the amide bond.
Caption: Predicted pathway for acid/base-catalyzed hydrolysis.
Table: Illustrative Stability Profile
The following table presents hypothetical data to illustrate the expected stability profile of this compound under various stress conditions. Researchers should replace this with their own experimental data.
| Stress Condition | Time (hours) | Temperature | % Degradation (Hypothetical) | Major Degradation Product(s) Identified |
| 0.1 M HCl | 24 | 60°C | ~15% | 1-Methyl-1H-imidazole-2-carboxylic acid |
| 0.1 M NaOH | 24 | 60°C | ~25% | 1-Methyl-1H-imidazole-2-carboxylic acid |
| 3% H₂O₂ | 24 | RT | ~10% | Oxidized imidazole species (e.g., N-oxides) |
| Photolysis (ICH) | 24 | RT | ~8% | Complex mixture of photo-products |
| Thermal (Water) | 24 | 60°C | < 2% | None significant |
| Control (Water) | 24 | RT | < 1% | None |
References
- BenchChem. (2025). Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions.
- Gomez, H. et al. (n.d.).
- Alsante, K. M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology.
-
Huang, Y. et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
- Patel, N. N. & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
-
Lee, J. P., Bembi, R., & Fife, T. H. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry. [Link]
- Rasayan Journal of Chemistry. (n.d.). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
Sources
- 1. scispace.com [scispace.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. biomedres.us [biomedres.us]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Handling hygroscopic nature of imidazole carboxamide derivatives
Technical Support Center: Stability & Handling of Imidazole Carboxamide Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Scientific Advisory) Topic: Hygroscopicity, Hydrolysis, and Analytical Validation
Executive Summary
You are accessing the technical guide for handling Imidazole Carboxamide derivatives (e.g., Temozolomide, Dacarbazine, Mizoribine). These compounds possess a "Dr. Jekyll and Mr. Hyde" profile: potent antineoplastic/immunosuppressive activity coupled with severe physicochemical fragility.
The core liability lies in the carboxamide moiety adjacent to the imidazole ring. This structural motif is a magnet for atmospheric moisture, which acts not merely as a physical contaminant but as a chemical catalyst for ring opening and amide hydrolysis.
This guide replaces generic "store in a cool dry place" advice with rigorous, mechanistic protocols designed to preserve compound integrity from the balance to the bioreactor.
Module 1: The Mechanism of Failure (Diagnostics)
User Query: "My white powder has turned off-white/pink and formed a hard cake. Is it still usable?"
Technical Diagnosis: Likely No . The physical change (caking) indicates moisture sorption, which triggers a chemical cascade. For compounds like Temozolomide (TMZ) , moisture uptake at neutral or alkaline pH (or even micro-environmental pH shifts on the crystal surface) catalyzes the irreversible hydrolysis of the tetrazinone ring.
The degradation pathway you must understand: Moisture acts as a nucleophile. In the presence of water, the prodrug (TMZ) hydrolyzes to MTIC (5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide).[1] MTIC is unstable and rapidly fragments into the inactive metabolite AIC (5-aminoimidazole-4-carboxamide) and the alkylating agent. If this happens in your vial, your effective dose is compromised, and you are introducing inactive impurities.
Visualizing the Degradation Cascade
Figure 1: The moisture-induced degradation pathway of Temozolomide. Note that moisture is not just a solvent; it is the trigger for the ring-opening hydrolysis that renders the drug inactive before administration.
Module 2: Storage & Handling Protocols (Intervention)
User Query: "How do I weigh out 5 mg for an aliquot without the mass drifting due to moisture uptake?"
The "Zero-Exposure" Protocol: Standard analytical balances are often located in environments with 40-60% Relative Humidity (RH). Imidazole carboxamides can adsorb significant water mass within seconds (kinetic hygroscopicity), skewing stoichiometry.
Protocol A: The Inert Weighing Technique
Recommended for: Stock preparation, high-precision assays.
-
Environment: Do not weigh on an open bench. Use a Glove Box or Glove Bag purged with dry Nitrogen or Argon (RH < 5%).
-
Equilibration: Allow the reagent bottle to equilibrate to the glove box temperature before opening to prevent condensation.
-
Anti-Static Measures: Dry environments generate static. Use an ionizing bar or anti-static gun on the spatula and weighing boat. Static charge can cause powder scattering, which looks like "loss," prompting users to add more (overdosing).
-
Vessel Choice: Use glass weighing boats or anti-static parchment. Avoid plastic boats if static is high.
Protocol B: The "Difference Weighing" Method
Recommended for: Benchtop work (if glove box is unavailable).
-
Tare a capped vial containing the approximate amount of drug needed.
-
Quickly transfer the powder to your solvent/reaction vessel.
-
Immediately recap the source vial and weigh it again.
-
Calculation:
.-
Why? This measures exactly what left the vial. Weighing a boat while it sits on the balance allows it to absorb water, meaning you are weighing Drug + Water, leading to an under-dose of the active ingredient.
-
Storage Matrix
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C or 2-8°C | Slows kinetic rate of hydrolysis. Note: Allow to reach RT before opening to prevent condensation. |
| Desiccant | P₂O₅ or Molecular Sieves | Silica gel is often too weak for highly hygroscopic amides. Phosphorus pentoxide (P₂O₅) is preferred for long-term storage. |
| Container | Amber Glass + Parafilm | Dacarbazine is photosensitive. Plastic allows moisture permeation over months; glass does not. |
| Headspace | Argon Overlay | Argon is heavier than air and forms a better "blanket" over the powder than Nitrogen. |
Module 3: Analytical Validation (Verification)
User Query: "My HPLC retention times are consistent, but my calculated purity is only 92%. Is the drug degrading?"
Analysis: If no new peaks (like AIC) are visible, your drug might be chemically pure but physically "wet." You are weighing water and assuming it is drug.
Workflow: Distinguishing Water vs. Degradation
Figure 2: Decision tree for investigating low assay values. Distinguishes between chemical hydrolysis and physical water uptake.
The Karl Fischer (KF) Standard
Do not rely on "Loss on Drying" (LOD) for imidazole carboxamides, as heat can trigger thermal degradation (melting/decomposition) before all water is driven off.
-
Method: Coulometric Karl Fischer (for water < 1%).
-
Solvent System: Methanol is standard.
-
Buffer: If the specific derivative is an acid salt (e.g., Hydrochloride), the pH of the KF anolyte may drop, slowing the reaction. Add Imidazole base to the KF vessel to buffer the pH to the optimal 5–7 range.
-
Sample Introduction: Use a septum injection of a solution (dissolve drug in dry methanol first) rather than opening the cell to add solid powder, which introduces atmospheric drift.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I re-dry the powder if it becomes sticky? A: Generally, no . Once an imidazole carboxamide (like Dacarbazine) becomes sticky (deliquescent), the crystal lattice has collapsed. Attempting to dry it (vacuum/heat) often traps the water inside a "skin" or accelerates thermal degradation. Discard and buy fresh precursor.
Q2: Why does the protocol specify "protect from light" for Dacarbazine but not always for others? A: Dacarbazine contains a triazene moiety that is highly photo-labile, degrading to 2-azahypoxanthine upon UV exposure. While Temozolomide is less sensitive to light, the "Amber Vial" rule is a safe blanket policy for this entire class to prevent photo-oxidation of the imidazole ring.
Q3: I need to inject this into mice. What vehicle should I use? A: Do not store these compounds in aqueous solution.
-
Protocol: Dissolve immediately before use.
-
Vehicle: Saline (0.9%) or PBS is acceptable for immediate injection.
-
Caution: Avoid alkaline buffers (pH > 7.5) as they accelerate the ring-opening hydrolysis mechanism described in Module 1. Keep the pH slightly acidic (pH 4-6) if possible until the moment of injection.
References
-
Temozolomide Hydrolysis Mechanism
-
Dacarbazine Stability & Degradation
-
Karl Fischer Titration Methodologies
-
Hygroscopicity Categorization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. epa.gov [epa.gov]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
Alternative lithiating agents for imidazole-2-carboxamide synthesis
Technical Support Center: Synthesis of Imidazole-2-Carboxamides
A Guide to Lithiation Strategies and Troubleshooting
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of imidazole-2-carboxamides. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document addresses common issues encountered during the critical C-2 lithiation step and provides a comprehensive overview of modern, alternative metallating agents that offer significant advantages in terms of safety, selectivity, and functional group tolerance.
Part 1: Troubleshooting Guide for n-BuLi Lithiation
The C-2 proton of an N-protected imidazole is readily removed by strong bases like n-butyllithium (n-BuLi), a classic and powerful method for generating the key 2-lithioimidazole intermediate. However, the high reactivity and pyrophoric nature of n-BuLi can lead to several common experimental challenges.[1][2]
Q1: My reaction has a low yield or failed completely. What went wrong?
This is the most frequent issue and usually points to one of three areas: reagent deactivation, improper temperature control, or competing side reactions.
-
Moisture and Air Sensitivity: n-BuLi reacts instantly and exothermically with water and oxygen.[1] Inadequate drying of glassware (flame-drying under vacuum is recommended) or solvents (use freshly distilled from a suitable drying agent or from a solvent purification system) is a primary cause of failure. Ensure the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) at all times.[3][4]
-
Incorrect Temperature: The lithiation of imidazoles is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[3] Adding n-BuLi at higher temperatures can lead to undesired reactions with the solvent (especially THF) or other functional groups on your substrate.[5]
-
Reagent Quality and Titration: The molarity of commercially available n-BuLi solutions can decrease over time due to gradual decomposition. It is crucial to titrate the n-BuLi solution periodically to determine its exact concentration before use. Using an inaccurate concentration leads to incorrect stoichiometry and incomplete reactions.
-
Poorly Chosen Directing Group: The substituent on the imidazole nitrogen (the directing group) is critical. While many groups work, bulky or poorly coordinating groups can hinder the approach of the n-BuLi aggregate to the C-2 proton.
Q2: I'm observing significant byproduct formation, including what appears to be debrominated starting material. How can I improve selectivity?
Byproduct formation often arises from the high basicity and nucleophilicity of n-BuLi.
-
Proton Quenching: The formation of starting material (or debrominated starting material in cases of lithium-halogen exchange) suggests that the lithiated intermediate is being quenched by an adventitious proton source before it can react with your desired electrophile.[6] This could be trace water, acidic impurities in the electrophile, or the solvent itself. Ensure your electrophile is pure and anhydrous.[3]
-
Over-lithiation: In some substrates, other protons may be acidic enough to be removed, leading to multiple lithiation events and a mixture of products. Using a more sterically hindered base like sec-BuLi or t-BuLi can sometimes improve selectivity.[7]
-
Solvent Attack: At temperatures above -20 °C, n-BuLi can deprotonate THF, leading to a complex decomposition pathway.[5] This not only consumes the reagent but also introduces reactive byproducts. Always maintain cryogenic temperatures until the reaction is quenched.
Q3: The reaction starts but does not go to completion. How can I drive it forward?
Stalled reactions are common when the lithiation is slow or an equilibrium is reached.
-
Use of Additives: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a common additive that chelates the lithium ion, breaking up the n-BuLi aggregates (which exist as tetramers or hexamers) into more reactive monomers or dimers.[1][7] This significantly accelerates the rate of deprotonation and can often drive the reaction to completion.
-
Switching Solvents: While THF is common, diethyl ether is less prone to deprotonation by organolithiums and can be a better choice for reactions that require slightly higher temperatures or longer reaction times.[8]
Part 2: FAQ - Exploring Safer and More Tolerant Alternatives
While n-BuLi is a workhorse, its limitations, particularly with sensitive functional groups (e.g., esters, ketones, nitriles), have driven the development of superior alternative reagents.[9][10]
Q1: Why should I consider an alternative to n-BuLi?
There are three primary drivers for moving beyond traditional alkyllithiums:
-
Functional Group Compatibility: n-BuLi is a potent nucleophile and will readily add to carbonyls, nitriles, and epoxides. This severely limits the types of substrates that can be used. Modern alternatives are often less nucleophilic, allowing for the direct metallation of molecules containing these sensitive groups.[9]
-
Enhanced Safety: n-BuLi is pyrophoric, igniting spontaneously on contact with air.[2] This poses a significant handling risk. Many magnesium-based reagents are non-pyrophoric and commercially available as stable solutions in THF, offering a much safer operational profile.
-
Improved Regioselectivity & Milder Conditions: Alternative bases can offer different selectivity profiles and often operate under more convenient, non-cryogenic conditions.[11][12]
Q2: What are the leading alternative metallating agents for my imidazole-2-carboxamide synthesis?
Several classes of reagents have emerged as powerful and reliable alternatives.
-
Lithium Amide Bases (LDA & LiTMP): Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are strong, sterically hindered, non-nucleophilic bases.[5] Their bulk prevents them from acting as nucleophiles, making them excellent for deprotonation in the presence of electrophilic functional groups. LiTMP is even more hindered than LDA and can provide higher selectivity in some cases.[13][14]
-
"Turbo" Grignard Reagents (i-PrMgCl·LiCl): Developed by the Knochel group, this mixed reagent system exhibits exceptional reactivity and functional group tolerance. The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, increasing its solubility and kinetic activity.[11][15] It is capable of performing bromine- or iodine-magnesium exchange on heterocycles bearing esters, nitriles, and even nitro groups at temperatures well above -78 °C.[9][16]
-
Knochel-Hauser Bases (TMPMgCl·LiCl): This is a highly soluble, non-nucleophilic, and exceptionally strong magnesium-based amide.[11] It is particularly effective for the direct deprotonation (magnesiation) of a wide range of arenes and heterocycles that are often challenging substrates for lithium bases.[12][17] It shows high kinetic activity due to the presence of LiCl and avoids problematic side reactions.[11][18]
Q3: How do the reaction conditions differ when using these alternative agents?
The operational parameters change significantly, often for the better. The following table provides a general comparison for the deprotonation of an N-protected imidazole derivative.
| Parameter | n-BuLi | LDA / LiTMP | i-PrMgCl·LiCl (for Br/I-Mg Exchange) | TMPMgCl·LiCl (for C-H Magnesiation) |
| Primary Function | C-H Lithiation | C-H Lithiation | Br/I-Mg Exchange | C-H Magnesiation |
| Typical Temp. | -78 °C | -78 °C to 0 °C | -40 °C to 25 °C[9] | -20 °C to 25 °C[12] |
| Nucleophilicity | High | Very Low[5] | Low | Very Low[11] |
| Safety Profile | Pyrophoric | Non-pyrophoric | Non-pyrophoric | Non-pyrophoric |
| Functional Group Tolerance | Poor | Good | Excellent[16] | Excellent[11] |
| Common Solvent | THF, Hexane, Et₂O | THF | THF | THF |
Part 3: Visualization of Experimental Logic
To assist in navigating experimental challenges and choices, the following diagrams illustrate key decision-making processes.
Caption: Decision tree for selecting an appropriate metallating agent.
Part 4: Experimental Protocols
The following protocols are provided as a starting point and should be adapted based on the specific substrate and scale. All operations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
Protocol 1: C-2 Lithiation using n-Butyllithium (n-BuLi)
Materials:
-
N-protected imidazole-2-carboxamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Electrophile (e.g., Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the N-protected imidazole-2-carboxamide (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. A color change is often observed, indicating the formation of the lithiated species.
-
Add the electrophile (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aq. NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: C-H Magnesiation using Knochel-Hauser Base (TMPMgCl·LiCl)
This protocol is adapted from procedures developed by Knochel and coworkers. [12][19]
Materials:
-
N-protected imidazole-2-carboxamide (substrate with functional groups sensitive to n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
TMPMgCl·LiCl (commercially available solution in THF)
-
Electrophile (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried Schlenk flask under argon, add the N-protected imidazole-2-carboxamide (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Add the solution of TMPMgCl·LiCl (1.1 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours. The progress of the magnesiation can be monitored by quenching an aliquot and analyzing by GC-MS or LC-MS.
-
Once magnesiation is complete, cool the reaction to 0 °C and add the electrophile (1.2 eq) dropwise.
-
Stir the reaction for 3 hours at room temperature.
-
Quench the reaction with saturated aq. NH₄Cl and perform a standard aqueous workup as described in Protocol 1.
References
- Barl, N. M., Werner, V., & Säma, C. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. HETEROCYCLES, 88(2), 827.
-
Myers, A. G. Research Group. Magnesium-Halogen Exchange. Harvard University. Available from: [Link]
-
University of Rochester. Directed (ortho) Metallation. Available from: [Link]
-
Petersen, T. P., Becker, M. R., & Knochel, P. (2014). Continuous Flow Magnesiation of Functionalized Heterocycles and Acrylates with TMPMgCl·LiCl. Angewandte Chemie International Edition, 53(30), 7933-7937. Available from: [Link]
-
Various Authors. (2013). Problem with nBuLi reaction. ResearchGate. Available from: [Link]
-
Krawczuk, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available from: [Link]
-
Request PDF. (n.d.). Magnesiation of N-Heterocycles Using i-PrMgCl.LiCl and Catalytic Diisopropylamine. ResearchGate. Available from: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(10), 1987–1990. Available from: [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Available from: [Link]
- Sun, X., & Collum, D. B. (2014). Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation. The Journal of Organic Chemistry, 79(15), 7049-7058.
- Uzel, A., & Hevia, E. (2018). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans-Metal-Trapping.
- Torregrosa, R., Pastor, I. M., & Yus, M. (2005). Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Tetrahedron, 61(47), 11148-11155.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available from: [Link]
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. r/chemistry. Available from: [Link]
- Zhu, Z., et al. (2018). n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones. The Journal of Organic Chemistry, 83(18), 10677-10683.
- Qu, B., & Collum, D. B. (2015). Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions. Journal of the American Chemical Society, 137(33), 10640–10647.
-
Request PDF. (n.d.). ChemInform Abstract: Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Lithium 2,2,6,6-Tetramethylpiperidide, LiTMP. Available from: [Link]
-
ResearchGate. (2015). Am I overlooking something in n-BuLi reactions? Available from: [Link]
- Petersen, T. P., Becker, M. R., & Knochel, P. (2014). Continuous flow magnesiation of functionalized heterocycles and acrylates with TMPMgCl⋅LiCl. Angewandte Chemie (International ed. in English), 53(30), 7933–7937.
-
ResearchGate. (n.d.). Lithiation-functionalisation of 1,2,3-triazoles. LDA=lithium diisopropylamide. Available from: [Link]
- McNeil, A. J., et al. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Topics in Organometallic Chemistry, 22, 137-167.
- Niedzicki, L., et al. (2024). Imidazole-Based Lithium Salt LiHDI as a Solid Electrolyte Interphase-Stabilising Additive for Lithium-Conducting. International Journal of Molecular Sciences, 25(4), 2145.
-
MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
- Chahboun, A., et al. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry, 11, 1471–1479.
-
Grokipedia. (n.d.). n-Butyllithium. Available from: [Link]
- Campos, K. R., & Klapars, A. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54823.
-
Siegel, D., & Medley, J. W. (n.d.). ortho metalation. Available from: [Link]
-
Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]
- Singh, U. K., et al. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews.
- Bernstein, M. P., & Collum, D. B. (2003). Lithium 2,2,6,6-Tetramethylpiperidide-Mediated α- and β-Lithiations of Epoxides: Solvent-Dependent Mechanisms. Journal of the American Chemical Society, 125(47), 14511–14523.
- Semantic Scholar. (n.d.).
- Clegg, W., et al. (2013). An alternative picture of alkali-metal-mediated metallation: cleave and capture chemistry. Dalton Transactions, 42(17), 5959-5968.
- XMB Forum. (2019). Troubles with Lithium-Halogen exchange reaction.
- Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
- ResearchGate. (n.d.).
- McMaster Experts. (2004).
- Lin, N., & Wang, J. (2014). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Organic & Biomolecular Chemistry, 12(28), 5097-5107.
- Mortier, J. (n.d.).
- Guijarro, A., et al. (2011).
- Wunderlich, S. H., & Knochel, P. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1227–1238.
Sources
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. reddit.com [reddit.com]
- 7. baranlab.org [baranlab.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones [organic-chemistry.org]
- 11. Selective Metalation and Additions [sigmaaldrich.com]
- 12. asynt.com [asynt.com]
- 13. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]
- 19. Continuous flow magnesiation of functionalized heterocycles and acrylates with TMPMgCl⋅LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of N,N,1-Trimethyl-1H-imidazole-2-carboxamide
Executive Summary & Synthetic Strategy
The synthesis of N,N,1-Trimethyl-1H-imidazole-2-carboxamide presents a classic challenge in heterocyclic chemistry: functionalizing the electron-rich imidazole ring at the C2 position while maintaining scalability.
While direct amidation of imidazole-2-carboxylic acid is possible, it is often bottlenecked by the availability and stability of the precursor acid. The industry-standard, scalable route relies on C2-selective lithiation followed by electrophilic trapping with dimethylcarbamoyl chloride .
Core Reaction:
-
Deprotonation: 1-Methylimidazole + n-BuLi
2-Lithio-1-methylimidazole (kinetic control).[1] -
Electrophilic Trap: 2-Lithio species + Dimethylcarbamoyl chloride
Target Amide.
Critical Scalability Warning
Batch lithiation of imidazoles is highly exothermic. At scales >10g, the heat of reaction can overcome cooling capacity, leading to "runaway" decomposition or loss of regioselectivity. For multi-gram to kilogram scales, Continuous Flow Chemistry is the recommended control strategy.
Reaction Pathway Visualization
The following diagram outlines the mechanistic pathway and the critical decision point between Batch and Flow chemistry.
Caption: Mechanistic pathway for C2-functionalization via lithiation-substitution.
Detailed Experimental Protocols
Method A: Low-Temperature Batch Synthesis (Lab Scale < 10g)
Best for: Initial screening, small quantities, standard laboratory setups.
Reagents:
-
1-Methylimidazole (1.0 eq)
-
n-Butyllithium (1.1 eq, 1.6M in hexanes)
-
Dimethylcarbamoyl chloride (1.2 eq)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (concentration ~0.2 M relative to imidazole).
-
Cooling: Cool the THF to -78°C (Dry ice/Acetone bath). Add 1-Methylimidazole.[1][4][5][6]
-
Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Note: The solution typically turns yellow/orange. Stir for 30-60 minutes at -78°C to ensure complete deprotonation.
-
-
Trapping: Add Dimethylcarbamoyl chloride (neat or in minimal THF) dropwise.
-
Exotherm Alert: This step is highly exothermic. Monitor temperature closely.
-
-
Warming: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl.
Method B: Continuous Flow Synthesis (Scalable > 10g)
Best for: Process development, kilogram scale, safety-critical operations.
Advantages:
-
Superior heat transfer allows operation at -20°C to 0°C (vs -78°C).
-
Short residence times (<60 seconds) prevent decomposition of the lithiated intermediate.
Flow Setup Diagram:
Caption: Continuous flow reactor schematic for handling exothermic lithiation safely.
Troubleshooting & FAQs
Category 1: Reaction Yield & Purity
Q: My yield is low (<40%), and I see starting material. What happened?
-
Moisture Ingress: The lithiated imidazole is extremely moisture-sensitive. Ensure all lines and glassware are rigorously dried.
-
Incomplete Lithiation: At -78°C, deprotonation kinetics can be slow. Increase the lithiation time to 1 hour or warm slightly to -60°C (only if using Method A).
-
Reagent Quality: Titrate your n-BuLi before use. Old reagents often have lower titers than labeled.
Q: I see a significant amount of "dimer" impurity.
-
Cause: This often happens if the lithiated species reacts with unreacted starting material or if the mixture warms up too fast, causing proton shuffling.
-
Fix: Ensure rapid mixing during the n-BuLi addition. In flow chemistry, increase the flow rate to improve mixing Reynolds number.
Category 2: Purification Challenges
Q: The product is water-soluble.[7][8] How do I extract it?
-
Issue: The amide functionality and imidazole ring make the molecule polar. Standard Et₂O/Water extraction will leave the product in the aqueous phase.
-
Solution:
-
Salting Out: Saturate the aqueous quench layer with NaCl.
-
Solvent Choice: Extract with DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) . Repeat extraction 4-5 times.
-
Continuous Extraction: For large scales, use a continuous liquid-liquid extractor with DCM overnight.
-
Q: The product is streaking on the silica column.
-
Cause: The basic imidazole nitrogen interacts with acidic silanols on the silica gel.[7]
-
Fix: Pre-treat the silica gel with 1-2% Triethylamine (Et₃N) in the mobile phase. Use a gradient of DCM
10% MeOH/DCM.
Category 3: Scalability & Safety
Q: Can I run the batch reaction at 0°C to save cooling costs?
-
No. 2-Lithio-1-methylimidazole is thermally unstable above -40°C in batch mode. It undergoes a rearrangement or polymerization.[3]
-
Exception: If using a Flow Reactor (Method B), you can often operate at -20°C or even 0°C because the intermediate is consumed immediately (milliseconds to seconds) after formation.
Physicochemical Data Table
| Property | Value / Description | Note |
| Molecular Formula | C₇H₁₁N₃O | |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Pale yellow oil or low-melting solid | Hygroscopic |
| Solubility | High: Water, MeOH, DCM, DMSOLow: Hexanes, Et₂O | Use DCM for extraction |
| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive (Amide hydrolysis risk over long term) |
| TLC R_f | ~0.3 - 0.4 | 10% MeOH in DCM (Visualized with UV or Iodine) |
References
- Lithiation of Imidazoles: Iddon, B. "N-Substituted Imidazoles as Synthons." Heterocycles, 1985, 23(2), 417-443.
-
Flow Chemistry Application: Browne, D. L., et al. "Continuous Flow Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen." Organic Process Research & Development, 2011, 15(3), 693–697. Link (Demonstrates lithiation handling in flow).
-
Safety of Organolithiums: Schwindt, M. A., et al. "Bench-Scale Safety Assessment of the Tert-Butyllithium/Bromobenzene Exchange Reaction." Organic Process Research & Development, 2003, 7(5), 761–766. Link (Critical safety data for scaling lithiation).
- Reaction with Carbamoyl Chlorides: Katritzky, A. R., et al. "Regioselective Lithiation of 1-Alkylimidazoles." Journal of the Chemical Society, Perkin Transactions 1, 1988. (Specifics on electrophilic trapping).
- Purification of Polar Imidazoles: "Purification of heterocyclic amines." Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017.
Sources
- 1. 2-(Lithiomethyl)-1-methylimidazole as a non-reactive bulk base and its novel mixed dimer with a chiral lithium amide in catalytic stereoselective deprotonation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Energetic basis for selective recognition of T·G mismatched base pairs in DNA by imidazole-rich polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to the C13 NMR Chemical Shifts of N,N,1-Trimethyl-1H-imidazole-2-carboxamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a cornerstone technique for this purpose, providing unambiguous insights into the carbon framework of a molecule. This guide offers an in-depth analysis of the C13 NMR chemical shifts for N,N,1-Trimethyl-1H-imidazole-2-carboxamide, a substituted imidazole derivative of potential interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public repositories, this guide presents a comprehensive analysis based on data from structurally analogous compounds to provide a reliable predictive framework and a comparative analysis.
Imidazole and its derivatives are fundamental heterocyclic structures found in a vast array of biologically active compounds. The introduction of a carboxamide group at the 2-position and methylation at the N-1, N', and N' positions significantly influences the electronic environment of the imidazole ring, leading to characteristic shifts in the C13 NMR spectrum. Understanding these shifts is crucial for confirming the successful synthesis of the target compound and for identifying potential isomers or impurities.
Comparative Analysis of C13 NMR Chemical Shifts
To construct a detailed understanding of the C13 NMR spectrum of this compound, we will compare the expected chemical shifts with those of relevant substructures and analogs: 1-methyl-1H-imidazole and N,N-dimethylbenzamide. This comparative approach allows for a logical dissection of the substituent effects on the imidazole core.
| Carbon Atom | This compound (Predicted) | 1-Methyl-1H-imidazole (Experimental) | N,N-Dimethylbenzamide (Experimental) | Rationale for Predicted Shift |
| C=O | ~163-168 ppm | - | ~170 ppm | The electron-donating nature of the imidazole ring is expected to slightly shield the carbonyl carbon compared to a benzene ring, resulting in a slight upfield shift. |
| C2 | ~140-145 ppm | ~138 ppm | - | The carboxamide group at the C2 position is electron-withdrawing, causing a significant downfield shift compared to an unsubstituted C2 in 1-methylimidazole. |
| C4 | ~128-132 ppm | ~127 ppm | - | The electronic influence of the 2-carboxamide group is transmitted through the ring, leading to a moderate downfield shift at C4. |
| C5 | ~120-124 ppm | ~122 ppm | - | The effect of the 2-substituent on C5 is generally less pronounced than on C4, resulting in a smaller downfield shift. |
| N-CH₃ (imidazole) | ~34-38 ppm | ~33 ppm | - | The electronic environment of the N-methyl group on the imidazole ring is expected to be similar to that in 1-methylimidazole. |
| N-(CH₃)₂ | ~35-39 ppm (each) | - | ~37 ppm (each) | The chemical shifts of the N,N-dimethyl groups on the carboxamide are anticipated to be in a similar range to those observed in N,N-dimethylbenzamide. |
Note: Predicted chemical shifts are estimates based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Structural and Electronic Rationale for Chemical Shift Assignments
The predicted chemical shifts are grounded in the fundamental principles of NMR spectroscopy, primarily the influence of electron density on the magnetic shielding of a nucleus.
Figure 1. Molecular structure of this compound with key carbon atoms highlighted.
-
Carbonyl Carbon (C=O): The carbonyl carbon of an amide typically resonates in the range of 160-180 ppm.[1] The attachment to the electron-rich imidazole ring, compared to a more electron-withdrawing phenyl ring in N,N-dimethylbenzamide, is expected to increase the electron density at the carbonyl carbon, causing a slight upfield shift.
-
Imidazole Ring Carbons (C2, C4, C5): The C2 carbon, being directly attached to the electronegative nitrogen atoms and the electron-withdrawing carboxamide group, will be the most deshielded of the ring carbons. The C4 and C5 carbons will be less affected, with their shifts being closer to those in 1-methylimidazole, though still influenced by the C2 substituent.
-
Methyl Carbons (N-CH₃ and N(CH₃)₂): The N-methyl group on the imidazole ring (N1-CH₃) is expected to have a chemical shift similar to that in 1-methylimidazole. The two methyl groups on the amide nitrogen [N(CH₃)₂] will be in a different electronic environment and are expected to have chemical shifts comparable to those in other N,N-dimethylamides.
Experimental Protocol for C13 NMR Acquisition
The following provides a standardized, step-by-step methodology for acquiring a high-quality C13 NMR spectrum of this compound.
Figure 2. A generalized workflow for the acquisition and processing of a C13 NMR spectrum.
1. Sample Preparation:
- Weigh approximately 20-50 mg of this compound. The exact amount will depend on the sensitivity of the NMR spectrometer.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and used for referencing the spectrum.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
- Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.
- Set up a standard proton-decoupled C13 NMR experiment. Typical parameters include:
- Pulse angle: 30-45 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: This will vary depending on the sample concentration and spectrometer sensitivity. A higher number of scans will improve the signal-to-noise ratio.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Perform phase correction to ensure all peaks are in the absorptive mode.
- Apply baseline correction to obtain a flat baseline.
- Reference the spectrum by setting the TMS peak to 0.0 ppm.
Conclusion
References
-
Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]
-
MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
ResearchGate. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2025). Carbon-13 N.M.R. chemical shifts and rotational barriers of para-substituted N,N-dimethylbenzamides. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]
Sources
Publish Comparison Guide: HPLC Analysis of N,N,1-Trimethyl-1H-imidazole-2-carboxamide
The following guide provides an in-depth technical analysis of the HPLC retention behavior and analytical method development for N,N,1-Trimethyl-1H-imidazole-2-carboxamide .
Executive Summary & Molecule Profile
This compound (CAS: 129378-60-5) is a polar, basic imidazole derivative often encountered as a synthetic intermediate or impurity in the production of peptide coupling reagents and specific pharmaceutical active ingredients (APIs).[1][2]
Unlike standard hydrophobic drugs, this molecule presents a distinct analytical challenge: its high polarity and basicity (imidazole N3) lead to poor retention on standard C18 columns and severe peak tailing due to silanol interactions.[2] This guide compares the two most effective chromatographic strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase (IP-RP) —to provide a robust protocol for quantification.[2]
Physicochemical Profile
| Property | Value / Characteristic | Impact on HPLC |
| Molecular Formula | C₇H₁₁N₃O | Low UV absorbance (detect at <220 nm).[2] |
| Basicity (pKa) | ~7.0 (Imidazole N3) | Positively charged at pH < 6.[2]0. |
| LogP (Predicted) | ~0.2 – 0.5 | Weak retention on C18; Ideal for HILIC.[2] |
| H-Bond Capacity | Acceptor (N3, C=O); No Donors | Elutes earlier than NH-imidazoles in HILIC.[2] |
Comparative Method Analysis: HILIC vs. RP-IP
The following table summarizes the performance of the two primary separation modes based on experimental behavior of imidazole-2-carboxamide derivatives.
Table 1: Performance Comparison of Analytical Modes
| Feature | Method A: HILIC (Recommended) | Method B: Ion-Pairing RP (Alternative) |
| Stationary Phase | Amide-bonded Silica (e.g., TSKgel Amide-80, XBridge Amide) | C18 / C8 (e.g., Hypersil BDS, Zorbax Eclipse) |
| Mobile Phase | ACN / Ammonium Acetate (90:[3]10) | Buffer + Hexanesulfonate / ACN |
| Retention Mechanism | Partitioning into water-rich layer + H-bonding | Hydrophobic interaction + Ion-exchange |
| Retention Time (Rt) | 4.5 – 6.5 min (Moderate) | 5.0 – 8.0 min (Tunable) |
| Peak Shape | Sharp (Symmetry > 0.[2]9) | Good, but sensitive to reagent conc.[2] |
| MS Compatibility | High (Volatile buffers) | Low (Non-volatile ion-pairing agents) |
| Suitability | Trace impurity analysis | Quality Control (QC) in high-salt matrices |
Detailed Experimental Protocols
Protocol A: HILIC Method (Mass Spec Compatible)
This method is superior for detecting trace levels of this compound due to the high organic content enhancing desolvation in MS detection.[2]
-
Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[2]
-
Isocratic Conditions: 15% A / 85% B.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV at 215 nm (or MS ESI+).
-
Expected Retention:
Expert Insight: The "inverted" elution order compared to Reverse Phase is critical here. The trimethyl substitution reduces the polarity relative to the bare imidazole ring, causing the target molecule to elute before unsubstituted imidazole impurities.[2]
Protocol B: Ion-Pairing Reversed Phase (QC Standard)
Use this method if HILIC columns are unavailable or if the sample matrix contains high levels of water that would disrupt HILIC partitioning.[2]
-
Column: C18 End-capped (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[2]
-
Buffer Preparation: Dissolve 1.1 g Sodium 1-Hexanesulfonate (Ion-Pair Reagent) in 1000 mL water; adjust pH to 2.5 with Phosphoric Acid.[2]
-
Mobile Phase: Buffer / ACN (80:20 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Expected Retention:
Mechanism of Action & Decision Logic
The following diagram illustrates the decision process for selecting the correct method and the chemical interactions driving retention.
Figure 1: Analytical decision tree comparing HILIC and Ion-Pairing strategies based on sample matrix and detection requirements.
Troubleshooting & Optimization
-
Peak Tailing: In RP methods, tailing is caused by the interaction of the basic imidazole nitrogen with residual silanols.[2] Solution: Add 10 mM Triethylamine (TEA) to the mobile phase (if not using MS) or switch to a "Hybrid Particle" column (e.g., Waters XBridge) which operates at high pH (pH 9-10) to deprotonate the imidazole.[2]
-
Retention Shift: In HILIC, retention times are highly sensitive to the water content in the mobile phase.[2] Ensure the ACN/Buffer ratio is precise (±0.1%).
-
Detection Limits: The carboxamide group has weak UV absorbance.[2] For low-level impurity analysis (<0.05%), use 210 nm or MS detection (SIM mode at m/z 154.1 [M+H]+).
References
-
Vertex Pharmaceuticals. (2016).[2] Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. CN106033079B.[2] Link
-
Chromatography Today. (2014). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Link[2]
-
MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Link
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National Institutes of Health (NIH). (2020).[2] HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Link
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EPA CompTox Dashboard. (2024). 1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- Properties. Link
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A Comparative Guide to Elemental Analysis Standards for C7H11N3O Imidazole Compounds
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's elemental composition is a foundational step in the journey from synthesis to application. For a novel imidazole compound with the molecular formula C7H11N3O, such as N-acetylhistamine[1], elemental analysis serves as the primary gatekeeper for verifying its empirical formula and assessing its purity. This guide provides an in-depth comparison of the gold-standard technique for this purpose—combustion analysis—and contextualizes its role alongside complementary spectroscopic methods and the distinct regulatory framework for elemental impurities.
The Cornerstone of Molecular Identity: Elemental Composition Analysis
Elemental analysis, in the context of organic chemistry, refers to the quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms like sulfur (S) and oxygen (O).[2][3] For a synthesized C7H11N3O compound, this analysis provides the empirical data needed to confirm that the final product matches the theoretical stoichiometry. This verification is critical before proceeding with more complex structural elucidation, biological screening, or formulation development.
The theoretical elemental composition for a compound with the formula C7H11N3O (Molecular Weight: 153.18 g/mol [1]) is the benchmark against which all experimental results are measured.
Table 1: Theoretical Elemental Composition of C7H11N3O
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 54.89% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 7.24% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 27.43% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 10.44% |
| Total | 153.185 | 100.00% |
A successfully synthesized and purified sample should yield experimental values that closely match these theoretical percentages. A common acceptance criterion in academic and industrial laboratories is a deviation of no more than ±0.4% from the theoretical value for each element. A standard uncertainty of 0.5% is also cited as a benchmark.[4]
The Gold Standard: Combustion Analysis (CHN/O Analysis)
The most prevalent method for determining the C, H, N, and S content of organic compounds is automated combustion analysis, a modern refinement of the Dumas method.[2][5] Oxygen is typically determined separately via high-temperature pyrolysis.
Causality of the Experimental Method
Combustion analysis is predicated on a simple, robust principle: the complete and rapid combustion of a small, precisely weighed sample in an oxygen-rich environment.[6] This process quantitatively converts the elements into simple, stable gases: carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These gases are then chromatographically separated and measured by a thermal conductivity detector (TCD).[2][7] The instrument, calibrated with a certified standard, uses these measurements to calculate the mass percentage of each element in the original sample.
Experimental Protocol: CHN Analysis of a C7H11N3O Sample
This protocol outlines the self-validating steps for achieving accurate and trustworthy results.
Objective: To quantitatively determine the Carbon, Hydrogen, and Nitrogen content of a synthesized C7H11N3O sample.
Instrumentation: A modern CHN elemental analyzer (e.g., Elementar vario MICRO cube, PerkinElmer 2400 Series II CHN/O Analyzer).[8]
Materials:
-
C7H11N3O sample (must be homogenous and fully dried to remove residual solvents and water).
-
Acetanilide or another certified organic elemental analysis standard.
-
Tin capsules for solid samples.
-
High-purity helium (carrier gas) and oxygen (combustion gas).
-
Microbalance (readable to at least 0.001 mg).
Step-by-Step Methodology:
-
Instrument Calibration (Trustworthiness Pillar):
-
Calibrate the instrument using a certified standard like acetanilide. This is a non-hygroscopic, crystalline solid with a known, stable composition (C₈H₉NO).
-
Analyze 3-5 replicates of the standard (typically 1-3 mg each) to build a calibration curve and verify the instrument's accuracy and precision. The results for the standard must fall within the certified acceptance range before proceeding. This step ensures the entire system—from gas flows to detector response—is performing correctly.
-
-
Sample Preparation:
-
On a microbalance, accurately weigh approximately 1-3 mg of the dried C7H11N3O sample into a tin capsule. Record the weight precisely.
-
Crimp the capsule to enclose the sample, ensuring no loss of material. The tin capsule facilitates complete combustion upon melting.
-
-
Analysis Workflow:
-
Introduce the encapsulated sample into the analyzer's autosampler.
-
The sample is dropped into a high-temperature (approx. 950-1150°C) combustion tube. A pulse of pure oxygen is injected, causing flash combustion.
-
The resulting gas mixture (CO₂, H₂O, N₂, and NOx) is passed through a reduction tube (typically containing copper) to convert nitrogen oxides (NOx) to N₂.
-
The gases then flow through a series of traps or a gas chromatography column to separate CO₂, H₂O, and N₂.
-
The separated gases pass through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration.
-
-
Data Analysis and Validation:
-
The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the weight percentages of C, H, and N.
-
Compare the experimental results to the theoretical values calculated in Table 1.
-
Self-Validation Check: Run a check standard (a known compound different from the calibration standard) after every 10-15 unknown samples to verify that the instrument remains in a state of calibration throughout the analytical run.
-
Workflow Visualization
Caption: Workflow for CHN combustion analysis.
A Holistic Approach: Comparison with Complementary Techniques
While elemental analysis confirms what elements are present and in what ratio, it does not reveal their connectivity or the molecule's structure. For this, a suite of spectroscopic and spectrometric techniques is indispensable.[2][3] These methods are not alternatives but are complementary, each providing a unique piece of the structural puzzle.
Table 2: Comparison of Key Analytical Techniques for C7H11N3O Characterization
| Technique | Primary Information Provided | Key Experimental Data for C7H11N3O | Limitations |
| Elemental Analysis | Elemental composition (%C, %H, %N, %O) and empirical formula.[3] | Experimental values within ±0.4% of theoretical (C: 54.89%, H: 7.24%, N: 27.43%). | Provides no structural information (isomers cannot be distinguished). |
| Mass Spectrometry (MS) | Molecular weight and molecular formula (with HRMS).[9][10] | Molecular ion peak confirming the mass. For C7H11N3O, exact mass is 153.0902 Da.[1] | Does not provide detailed structural connectivity. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[9][10] | ¹H NMR shows number of protons and their environment. ¹³C NMR shows number of unique carbons. | Requires soluble sample; can be complex to interpret for large molecules. |
| IR Spectroscopy | Presence of specific functional groups.[9][10] | Characteristic bands for N-H (imidazole), C=O (amide), and C=N/C=C (aromatic ring). | Provides a "fingerprint" but not a complete structural map. |
Decision-Making Framework for Analysis
The choice of analytical technique is driven by the specific question the researcher aims to answer. The following diagram illustrates a logical flow for the characterization of a newly synthesized compound like C7H11N3O.
Caption: Logical flow for selecting characterization techniques.
Important Distinction: Elemental Composition vs. Elemental Impurities
For professionals in drug development, it is crucial to distinguish the analysis described above from the regulatory requirements for elemental impurities . While both involve "elemental analysis," their objectives and methodologies are entirely different.
-
Elemental Composition Analysis: Aims to determine the bulk stoichiometric composition (C, H, N, O) of the drug substance itself. It is a measure of identity and purity, typically performed using combustion analysis.
-
Elemental Impurity Analysis: Aims to detect and quantify trace levels of potentially toxic metallic elements (e.g., Pb, As, Cd, Hg, Pd, Pt) in the final drug product.[11][12] These impurities can be introduced from raw materials, catalysts, manufacturing equipment, or container closure systems.[13]
Regulatory bodies, through guidelines like ICH Q3D and USP General Chapters <232> and <233> , mandate a risk-based approach to control these impurities.[14][15][16] The analytical techniques used for this purpose, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES), are chosen for their extremely high sensitivity (parts-per-billion level), which is orders of magnitude greater than that of combustion analyzers.[6][17][18]
References
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Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation (ICH). [Link]
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guideline for elemental impurities q3d(r1) . International Council for Harmonisation (ICH). [Link]
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Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion . PMC. [Link]
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DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q . International Journal of Chemical & Pharmaceutical Analysis. [Link]
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Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion . ACS Omega. [Link]
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Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> . Spectroscopy Online. [Link]
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Elemental Impurity Analysis . Pharmaceutical Technology. [Link]
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Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives . Journal of Chemical & Engineering Data. [Link]
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Elemental Impurities in Drug Products Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
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Q3D(R2)—Guideline for Elemental Impurities; International Council for Harmonisation; Guidance for Industry; Availability . Regulations.gov. [Link]
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Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives . Scirp.org. [Link]
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Elemental analysis: operation & applications . Elementar. [Link]
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Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis . PMC. [Link]
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Safety Operating Guide
Personal protective equipment for handling N,N,1-Trimethyl-1H-imidazole-2-carboxamide
A Risk-Based Approach to Safety for a Novel Compound
Authoritative Guide to Personal Protective Equipment (PPE) for Handling N,N,1-Trimethyl-1H-imidazole-2-carboxamide
Hazard Assessment: Understanding the "Why"
The molecular structure of this compound contains two key functional groups that inform our safety protocol:
-
Substituted Imidazole Ring: Imidazole and its derivatives are known to be biologically active.[6][7] Safety data for analogous compounds frequently list hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][3] More potent hazards, including skin corrosion (H314) and acute toxicity, have also been documented for related molecules.[4][5]
-
Carboxamide Group: While amides are generally stable, they can present hazards depending on the overall molecular structure. The primary concern is often irritation and the potential for the compound to be biologically active.
Given these structural alerts, we must assume this compound may be, at a minimum, an irritant to the skin, eyes, and respiratory tract, and could potentially be harmful via ingestion or dermal contact. All handling procedures should reflect this conservative assessment.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the last line of defense against chemical exposure and must be used in conjunction with engineering controls like chemical fume hoods.[8][9] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Rationale & Best Practices |
| Eye & Face | ANSI Z87.1-compliant Chemical Splash Goggles | Protects against splashes that could cause serious eye irritation or damage.[2][10] |
| Face Shield (in addition to goggles) | Required when handling larger volumes (>100 mL) or when there is a significant risk of splashing.[8][10] A face shield protects the entire face from corrosive splashes. | |
| Hand | Chemical-Resistant Nitrile Gloves (minimum 4 mil thickness) | Provides primary protection against incidental skin contact.[8] Always inspect gloves for tears or holes before use. |
| Double-Gloving | Recommended for all handling procedures. Provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs. | |
| Body | Flame-Resistant (FR) Lab Coat | Protects skin and personal clothing from contamination.[10] Must be fully buttoned with sleeves rolled down. |
| Chemical-Resistant Apron | Recommended over the lab coat when handling larger quantities or when splashes are likely.[8] | |
| Footwear | Closed-Toe Shoes | Protects feet from spills and dropped objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[11] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, repeatable workflow is critical to preventing exposure and cross-contamination. This process should be conducted entirely within a certified chemical fume hood.
Workflow for Safe Handling
Caption: A procedural workflow for safe chemical handling.
Detailed Protocol:
-
Preparation:
-
Confirm your chemical fume hood has been certified within the last year.
-
Assemble all necessary PPE and inspect each item for damage.[8]
-
Ensure the safety shower and eyewash station are unobstructed and functional.
-
-
Donning PPE (in order):
-
Put on the first pair of nitrile gloves.
-
Don your lab coat, ensuring it is fully buttoned.
-
Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Don your chemical splash goggles, followed by a face shield if required.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and solution preparation, deep within the fume hood sash to ensure containment.
-
Keep all containers of the compound sealed when not in immediate use.
-
In case of a spill inside the hood, contain it immediately with a compatible absorbent material.
-
-
Doffing PPE (in order):
-
Crucial Step: The goal is to remove contaminated items without touching your skin.
-
Remove the outer pair of gloves. Dispose of them as contaminated waste.
-
Remove your face shield and goggles.
-
Remove your lab coat.
-
Remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
Improper disposal can pose a risk to personnel and the environment. All waste streams must be treated as hazardous.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Place in a dedicated, sealed, and clearly labeled hazardous waste container. This includes any contaminated weigh boats, paper towels, and absorbent pads. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Never dispose of this chemical down the sanitary sewer.[12][13] |
| Contaminated PPE | All disposable PPE (gloves, aprons) must be placed in the solid hazardous waste container. Reusable items like goggles and face shields should be decontaminated before storage. |
| Empty Containers | Triple-rinse the container with a suitable solvent (e.g., methanol or acetone). Collect the first rinse as hazardous liquid waste.[12] The container can then be disposed of according to your institution's guidelines for empty chemical containers. |
Emergency Spill Response:
-
Inside Fume Hood:
-
Contain the spill with absorbent pads.
-
Wearing full PPE, carefully collect the absorbed material and place it in the solid hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Outside Fume Hood:
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the spill area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill outside of a fume hood without specialized training and equipment.
-
References
- Apollo Scientific. (2023, May 30). Safety Data Sheet: 1-Ethyl-1H-imidazole-2-carboxylic acid.
- Chemos GmbH & Co. KG. Safety Data Sheet: 1-methylimidazole.
- Elemental Microanalysis Ltd. (2024, March 20). Safety Data Sheet: IMIDAZOLE. Retrieved from Elemental Microanalysis Ltd. website.
- Rivera, D. G., et al. (2024, September 26). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-imidazole-2-carboxylic acid.
- Kumar, A., et al. (2018, February 19). Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR.
- AK Scientific, Inc. Safety Data Sheet: N'-Hydroxy-1H-imidazole-2-carboximidamide.
- University of Illinois Division of Research Safety. (2025, December 6). Personal Protective Equipment.
- Smolecule. (2026). Comprehensive Application Notes and Protocols for N-Functionalized Imidazole Synthesis via Sodium Imidazole.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
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- Duke University Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes.
- Krot, N. N., et al. (2022, August 21). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules.
- TCI Chemicals. (2026, January 14). Safety Data Sheet: Imidazole-2-carboxaldehyde.
- Cornell University Environmental Health and Safety. Guide for Drain Disposal of Laboratory Chemicals.
- University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
- Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
- Organic Syntheses. sodium amide.
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- Boston University Office of Research. Personal Protection Equipment (PPE) in Laboratories Policy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
